molecular formula C25H25ClN6O3 B15602651 G-5555

G-5555

Cat. No.: B15602651
M. Wt: 493.0 g/mol
InChI Key: ZBCMHWUFWQFPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-5555 is a useful research compound. Its molecular formula is C25H25ClN6O3 and its molecular weight is 493.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMHWUFWQFPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

G-5555 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of G-5555 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, orally bioavailable, small-molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] As a central node in various oncogenic signaling pathways, PAK1 is a compelling target in cancer therapy. This compound demonstrates significant anti-proliferative activity in cancer cell lines with PAK1 amplification and has shown tumor growth inhibition in preclinical xenograft models.[1] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its potency and selectivity, and detailed experimental protocols for key assays.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Group I p21-activated kinases, with a high affinity for PAK1.[4][5] PAKs are serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[6] These signaling pathways are crucial in regulating cell proliferation, survival, and migration.[6] In cancer, PAK1 overexpression and gene amplification are linked to poor prognosis, particularly in luminal breast cancer.[6]

By binding to the ATP-binding pocket of PAK1, this compound prevents the phosphorylation of its downstream substrates. One of the key downstream targets identified is MEK1 (Mitogen-activated protein kinase kinase 1), where this compound inhibits phosphorylation at the Serine 298 residue.[1] This inhibition disrupts the signal transduction cascade that would otherwise promote cell growth and survival. The enhanced growth-inhibitory effect of this compound in PAK-amplified breast cancer cell lines underscores its targeted mechanism of action.[1]

Signaling Pathway Diagram

The following diagram illustrates the position of this compound within the PAK1 signaling cascade.

G5555_Mechanism_of_Action cluster_upstream Upstream Activators cluster_gtpases GTPases cluster_downstream Downstream Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTK->Rac1 Activate Cdc42 Cdc42 RTK->Cdc42 Activate GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac1 Activate GPCR->Cdc42 Activate Integrins Integrins Integrins->Rac1 Activate Integrins->Cdc42 Activate PAK1 PAK1 Rac1->PAK1 Activate Cdc42->PAK1 Activate MEK1 MEK1 (S298) PAK1->MEK1 Phosphorylates G5555 This compound G5555->PAK1 Inhibits ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Survival Cell Survival ERK->Survival Promotes Migration Cell Migration ERK->Migration Promotes Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis Seed 1. Seed EBC-1 cells in 96-well plates Adhere 2. Incubate overnight to allow adherence Seed->Adhere Treat 3. Treat cells with serial dilutions of this compound Adhere->Treat Incubate 4. Incubate for 2 hours Treat->Incubate Lyse 5. Lyse cells and collect protein Incubate->Lyse Quantify 6. Quantify pMEK (S298) via ELISA/Western Blot Lyse->Quantify Calculate 7. Calculate % Inhibition and determine IC50 Quantify->Calculate

References

G-5555: A Technical Guide to a Selective PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5555 is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, migration, and survival.[1][2][3][4] Its dysregulation is associated with tumorigenesis and cancer progression, making it a compelling target for therapeutic intervention.[5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of its signaling pathway.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a high affinity for PAK1.[8][9] By binding to the kinase domain of PAK1, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting the signaling cascade that promotes cell growth and survival.[1][4] A key downstream target of PAK1 is MEK1 (also known as MAP2K1), and this compound has been shown to effectively inhibit the phosphorylation of MEK1 at serine 298.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

TargetParameterValue (nM)Reference
PAK1Ki3.7[1][2][3][8][9]
PAK2Ki11[1][3][9]
EBC1 cells (pMEK)IC5069[2][4]
SIK2IC509[1][8]
KHS1IC5010[1][8]
MST4IC5020[1][8]
YSK1IC5034[1][8]
MST3IC5043[1][8]
LckIC5052[1][8]

Table 2: In Vivo Efficacy

ModelDosageEffectReference
H292 NSCLC Xenograft25 mg/kg b.i.d. (oral)60% tumor growth inhibition[1]
MDAMB-175 Breast Cancer Xenograft25 mg/kg b.i.d. (oral)60% tumor growth inhibition[1]
H292 NSCLC Xenograft10, 20, 30 mg/kgDose-dependent reduction in pMEK[2][4]

Table 3: Pharmacokinetic Properties (Mouse)

ParameterValueReference
Bioavailability (F)80%[1]
Area Under the Curve (AUC)30 µM·h[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of this compound against PAK1 and other kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PAK1 enzyme is used. A synthetic peptide substrate, such as a FRET peptide substrate (e.g., Ser/Thr19) labeled with Coumarin and Fluorescein, is prepared in assay buffer.[8]

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The kinase reaction is initiated by mixing the PAK1 enzyme, the peptide substrate, ATP, and varying concentrations of this compound in a microplate well. The final DMSO concentration is kept constant (e.g., <1%).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The phosphorylation of the peptide substrate is measured. For FRET-based assays, the change in fluorescence resonance energy transfer is quantified using a suitable plate reader.

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular pMEK Inhibition Assay (IC50 Determination)

Objective: To measure the cellular potency of this compound by quantifying the inhibition of MEK phosphorylation in a cell-based assay.

Methodology:

  • Cell Culture: EBC1 non-small cell lung cancer cells are cultured in appropriate media and seeded in 96-well plates.[2][4]

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.

  • ELISA or Western Blot: The levels of phosphorylated MEK (pMEK S298) and total MEK are quantified using a sandwich ELISA or by Western blot analysis with specific antibodies.

  • Data Analysis: The ratio of pMEK to total MEK is calculated for each this compound concentration. The data is normalized to the vehicle-treated control, and the IC50 value is determined by fitting the dose-response curve to a sigmoidal model.

Mouse Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., H292 or MDAMB-175) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at specified doses (e.g., 25 mg/kg, twice daily).[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at a specific time point post-dose to analyze target engagement, such as the levels of pMEK, by immunohistochemistry or Western blot.[7]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

Visualizations

Signaling Pathway of this compound Inhibition

G5555_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak PAK1 Signaling cluster_downstream Downstream Effects Rac1/Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates pMEK1 pMEK1 (S298) MEK1->pMEK1 Cell Proliferation\n& Survival Cell Proliferation & Survival pMEK1->Cell Proliferation\n& Survival Promotes G5555 This compound G5555->PAK1 Inhibits G5555_InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Implantation (e.g., H292) B Tumor Growth (to 100-200 mm³) A->B C Randomization B->C D Oral Administration (this compound or Vehicle) C->D E Tumor Measurement (Twice Weekly) D->E Repeated F Pharmacodynamic Analysis (pMEK levels) D->F End of Study G Calculate Tumor Growth Inhibition E->G

References

G-5555: A Technical Guide to a Potent and Selective PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). All quantitative data is summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated with diagrams to facilitate understanding.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, motility, and cytoskeletal dynamics.[1] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by the Rho GTPases Rac1 and Cdc42.[2] PAK1, in particular, has been implicated in tumorigenesis and cancer progression, making it an attractive target for therapeutic intervention.[3] this compound was developed as a potent and selective ATP-competitive inhibitor of PAK1, with improved properties over earlier inhibitors.[1]

Discovery and Design of this compound

The development of this compound began with the optimization of a previously identified PAK1 inhibitor, FRAX1036.[4] While potent, FRAX1036 possessed a highly basic amine that contributed to off-target effects, including activity at the hERG channel, which can lead to cardiac toxicity.[5] The design strategy for this compound focused on reducing the basicity (pKa) and lipophilicity (logP) of the molecule to mitigate these liabilities while maintaining or improving PAK1 potency.[4] This was achieved by incorporating a 5-amino-1,3-dioxanyl moiety into the scaffold. This structural modification successfully reduced hERG activity and improved the overall pharmacokinetic profile, leading to the identification of this compound.[2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Group I PAKs, with a high affinity for the ATP-binding pocket of PAK1.[1] By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the kinase activity of PAK1 and its ability to phosphorylate downstream substrates.[1] One of the key downstream effectors of PAK1 is MEK1, which it phosphorylates at Serine 298.[5][6] Inhibition of PAK1 by this compound leads to a dose-dependent reduction in the phosphorylation of MEK1 at this site, providing a pharmacodynamic biomarker for target engagement in both cellular and in vivo settings.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

TargetAssay TypeValueReference
PAK1Ki3.7 nM[3][6][7][8]
PAK2Ki11 nM[3][6][7][8]
pMEK (S298) in EBC1 cellsIC5069 nM[5]

Table 2: Kinase Selectivity of this compound (IC50 values)

KinaseIC50 (nM)Reference
SIK29[3][6]
KHS110[3][6]
PAK211[3][6]
MST420[3][6]
YSK134[3][6]
MST343[3][6]
Lck52[3][6]
PAK3>70% inhibition at 100nM[3][6]

This compound was screened against a panel of 235 kinases and inhibited only eight, other than PAK1, with greater than 70% inhibition at a concentration of 100 nM.[1][2]

Table 3: In Vitro and In Vivo Properties of this compound

ParameterValueReference
hERG Inhibition<50% at 10 µM[2][5]
Oral Bioavailability (F)80%[6]
Oral Exposure (AUC)30 µM·h[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound on PAK1.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human PAK1 enzyme and a suitable substrate (e.g., a synthetic peptide) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Serially dilute this compound in DMSO and then in kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 1 µL of the diluted this compound or DMSO vehicle control.

    • Add 2 µL of the PAK1 enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to convert ADP to ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular pMEK (S298) Inhibition Assay (In-Cell Western)

This protocol outlines a method to determine the cellular potency of this compound by measuring the inhibition of PAK1-mediated MEK1 phosphorylation at Serine 298.

  • Cell Culture and Treatment :

    • Seed a suitable cancer cell line (e.g., H292 or EBC1) in a 96-well black-walled imaging plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO vehicle for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization :

    • Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining :

    • Block the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate the cells with a primary antibody specific for phospho-MEK1 (Ser298) overnight at 4°C. A parallel set of wells should be incubated with an antibody for total MEK1 or a nuclear stain (e.g., DAPI) for normalization.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis :

    • Acquire images of the wells using a high-content imaging system or an infrared imaging system.

    • Quantify the fluorescence intensity of the phospho-MEK1 signal and normalize it to the total MEK1 signal or the cell number (from the nuclear stain).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

hERG Channel Patch Clamp Assay

This protocol describes the whole-cell patch-clamp technique to assess the potential of this compound to inhibit the hERG potassium channel.

  • Cell Preparation :

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Culture the cells to an appropriate confluency and harvest for electrophysiological recording.

  • Electrophysiological Recording :

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Use an appropriate intracellular (pipette) solution and extracellular (bath) solution.

    • Apply a voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Compound Application :

    • Record baseline hERG currents in the absence of the compound.

    • Perfuse the cell with the bath solution containing different concentrations of this compound.

    • Record the hERG currents at steady-state for each concentration.

  • Data Analysis :

    • Measure the amplitude of the hERG tail current at each concentration of this compound.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.

Mouse Xenograft Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

  • Animal Model :

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously implant a human cancer cell line known to be sensitive to PAK1 inhibition (e.g., H292 NSCLC or a PAK1-amplified breast cancer line like MDAMB-175).

  • Tumor Growth and Treatment :

    • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg, twice daily). The vehicle control group receives the formulation without the drug.

  • Efficacy Assessment :

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

  • Pharmacodynamic Analysis :

    • At a specified time point after the final dose, collect tumor and plasma samples.

    • Analyze the tumor lysates by Western blot for the levels of phospho-MEK1 (S298) to confirm target engagement.

    • Analyze plasma samples to determine the concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PAK1 and the general workflow for the discovery and development of this compound.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Rac1_Cdc42 Rac1/Cdc42-GTP RTK->Rac1_Cdc42 GPCR GPCR GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S298) Motility Cell Motility & Cytoskeletal Changes PAK1->Motility G5555 This compound G5555->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: PAK1 signaling pathway and the inhibitory action of this compound.

G5555_Development_Workflow Lead_ID Lead Identification (FRAX1036) Lead_Opt Lead Optimization (Reduce pKa & logP) Lead_ID->Lead_Opt G5555_Synth This compound Synthesis Lead_Opt->G5555_Synth In_Vitro_Assays In Vitro Assays - Kinase Potency (Ki) - Kinase Selectivity - hERG Assay G5555_Synth->In_Vitro_Assays Cellular_Assays Cellular Assays - pMEK Inhibition (IC50) - Cell Proliferation G5555_Synth->Cellular_Assays In_Vivo_PK In Vivo PK (Pharmacokinetics) In_Vitro_Assays->In_Vivo_PK Cellular_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev

Caption: Discovery and development workflow for the this compound PAK1 inhibitor.

References

An In-depth Technical Guide to the Chemical Structure and Activity of G-5555

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of G-5555, a potent and selective inhibitor of the Group I p21-activated kinases (PAKs). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PAK inhibition.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative.[1] Its development was a strategic effort to optimize a previous PAK1 inhibitor, FRAX1036, by addressing limitations such as hERG channel activity associated with a highly basic amine group.[1][2][3] The introduction of a 5-amino-1,3-dioxanyl moiety was a key modification to reduce the pKa and logP, which conferred improved potency, selectivity, and pharmacokinetic properties.[2][3][4]

Chemical Name: 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H25ClN6O3[1][5][6]
Molecular Weight492.96 g/mol [1][6]
CAS Number1648863-90-4[1][5][6]
AppearanceWhite solid[1][6]
Purity≥98% (HPLC)[1]
PubChem ID91664373[1][6]

Mechanism of Action and Biological Activity

This compound is a high-affinity, selective inhibitor of the Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[7][8] These kinases are crucial downstream effectors of the small GTPases Rac1 and Cdc42 and play a significant role in cell migration, proliferation, and survival.[2][8] PAK1, in particular, is implicated in tumorigenesis, with its gene amplification and protein overexpression being associated with a poor prognosis in luminal breast cancer.[2][8]

This compound exerts its inhibitory effect by binding to the kinase domain of PAKs. This leads to the suppression of downstream signaling pathways, a key one being the MAPK cascade. A measurable indicator of this compound's on-target activity in cells is the inhibition of phosphorylation of MEK1 at serine 298 (pMEK S298).[1][8]

// Nodes RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="G-Protein Coupled\nReceptors (GPCRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac_Cdc42 [label="Rac1 / Cdc42", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PAK1 [label="PAK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G5555 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> Rac_Cdc42; GPCR -> Rac_Cdc42; Integrins -> Rac_Cdc42; Rac_Cdc42 -> PAK1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; PAK1 -> MEK [label="Phosphorylation (S298)", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK; ERK -> Proliferation; PAK1 -> Migration; G5555 -> PAK1 [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#EA4335"]; }

Caption: this compound inhibits PAK1, blocking downstream signaling to MEK and affecting cell proliferation and migration.

Potency and Selectivity

This compound demonstrates high potency against PAK1 with a Ki of 3.7 nM.[6][9][10][11] It also shows significant activity against PAK2 with a Ki of 11 nM.[6][9][11] In a broad kinase panel of 235 kinases, this compound displayed excellent selectivity. Besides PAK1, only eight other kinases were inhibited by more than 70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[6][9][10] A key advantage of this compound is its negligible activity against the hERG channel, with an IC50 of more than 10 μM, indicating a lower risk of cardiotoxicity compared to its predecessors.[6][9][10]

Table 2: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValueReference
PAK1Ki3.7 nM[6][9][10][11]
PAK2Ki11 nM[6][9][11]
pMEK (S298) in EBC1 cellsIC5069 nM[1]
SIK2IC509 nM[6][9][10]
KHS1IC5010 nM[6][9][10]
PAK2IC5011 nM[6][9][10]
MST4IC5020 nM[6][9][10]
YSK1IC5034 nM[6][9][10]
MST3IC5043 nM[6][9][10]
LckIC5052 nM[6][9][10]
hERG ChannelPatch Clamp IC50>10 µM[6][9][10]

In Vivo Efficacy and Pharmacokinetics

This compound is orally bioavailable and exhibits favorable pharmacokinetic properties, including low blood clearance and an acceptable half-life.[6][10] In mouse xenograft models of non-small cell lung cancer (H292) and PAK1-amplified breast cancer (MDAMB-175), this compound demonstrated dose-dependent inhibition of pMEK S298 phosphorylation.[2][6][10] Oral administration of this compound at 25 mg/kg twice daily resulted in 60% tumor growth inhibition in these models.[6][10] Studies have shown that breast cancer cell lines with PAK1 amplification are more sensitive to the growth-inhibitory effects of this compound.[8][9]

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesValueReference
Oral Bioavailability (F)Mouse80%[6][10]
Oral Exposure (AUC)Mouse30 µM•h[6][10]
Tumor Growth InhibitionH292 & MDAMB-175 Xenograft60% at 25 mg/kg b.i.d.[6][10]

Experimental Protocols

This assay determines the direct inhibitory activity of this compound against a panel of purified kinases.

  • Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and this compound at various concentrations.

  • Procedure: The kinase, substrate, and this compound are incubated in an appropriate assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

  • Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve. Ki values are determined using the Cheng-Prusoff equation.

This assay assesses the on-target efficacy of this compound within a cellular context.

  • Cell Culture: Cancer cell lines (e.g., EBC1, H292) are cultured to sub-confluency.

  • Treatment: Cells are treated with a range of this compound concentrations for a specified period.

  • Lysis: Cells are lysed to extract total protein.

  • Detection: Levels of phosphorylated MEK (S298) and total MEK are quantified using an immunoassay method such as Western Blot or ELISA.

  • Analysis: The IC50 value is determined by plotting the percentage of pMEK inhibition against the this compound concentration.

// Nodes Start [label="Culture Cancer\nCell Line (e.g., EBC1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with varying\nconcentrations of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Cell Lysis and\nProtein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Western Blot or ELISA\nfor pMEK & Total MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50 from\nDose-Response Curve", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Lyse; Lyse -> Detect; Detect -> Analyze; }

Caption: Workflow for determining the cellular potency of this compound by measuring pMEK inhibition.

This protocol evaluates the anti-tumor activity of this compound in a living organism.

  • Model System: Immunocompromised mice are subcutaneously implanted with human tumor cells (e.g., H292 or MDAMB-175).

  • Dosing: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules (e.g., 25 mg/kg, twice daily).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Pharmacodynamics: At the end of the study, tumors can be excised to measure the levels of biomarkers like pMEK to confirm target engagement.

  • Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of Group I PAKs. Its rational design successfully mitigated the off-target liabilities of earlier compounds, particularly hERG channel activity. The demonstrated in vitro and in vivo activity, especially in PAK1-amplified cancer models, supports PAK1 as a promising therapeutic target. The detailed information provided in this guide serves as a valuable resource for further investigation and development of this compound and other PAK inhibitors.

References

G-5555 (CAS 1648863-90-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Properties of this compound

This compound, with CAS number 1648863-90-4, is a pyrido[2,3-d]pyrimidin-7-one derivative developed as a high-affinity inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] It was designed as an improvement upon earlier PAK inhibitors, such as FRAX1036, with a key modification being the replacement of a highly basic amine with a 5-amino-1,3-dioxanyl group.[1] This change was intended to reduce off-target effects, particularly inhibition of the hERG channel, which is associated with cardiovascular toxicity.[1][3]

Chemical and Physical Properties

This compound is typically supplied as a white solid.[1] Its chemical structure and key properties are detailed in the table below.

PropertyValueReference
CAS Number 1648863-90-4[1][4]
Molecular Formula C₂₅H₂₅ClN₆O₃[1][4]
Molecular Weight 492.96 g/mol [1][4]
Appearance White solid[1][4]
Solubility DMSO: ≥27 mg/mL (54.77 mM)[1]
PubChem ID 91664373[1][4]
InChI Key ZBCMHWUFWQFPLV-UHFFFAOYSA-N[1]

Biological Activity and Pharmacokinetics

This compound is a potent, ATP-competitive inhibitor of PAK1.[3][5] Its inhibitory activity extends to other Group I PAKs and a small number of other kinases. The compound has been shown to be orally bioavailable and effective in preclinical cancer models.[4][6]

In Vitro Activity and Selectivity

This compound demonstrates high potency against PAK1 with a Ki of 3.7 nM.[1][6] In cellular assays, it inhibits the phosphorylation of the PAK1 downstream target MEK1 at serine 298 (pMEK S298) with an IC50 of 69 nM in EBC1 cells.[1][7] A kinase selectivity screen against 235 kinases revealed that this compound, besides PAK1, inhibits only eight other kinases by more than 70% at a concentration of 0.1 µM.[8]

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValue (nM)Reference
PAK1 Kᵢ3.7[1][6]
PAK2 Kᵢ11[6]
pMEK S298 (cellular) IC₅₀69[1][2]
SIK2 IC₅₀9[4][6]
KHS1 IC₅₀10[4][6]
PAK2 IC₅₀11[4][6]
MST4 IC₅₀20[4][6]
YSK1 IC₅₀34[4][6]
MST3 IC₅₀43[4][6]
Lck IC₅₀52[4][6]
hERG Channel IC₅₀>10,000 (<50% inhibition at 10 µM)[1][4][6]
Pharmacokinetics and In Vivo Efficacy

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.[4][6] In a non-small cell lung cancer (NSCLC) H292 xenograft mouse model, oral administration of this compound at 25 mg/kg twice daily resulted in a 60% tumor growth inhibition.[4][6] This was associated with a dose-dependent reduction in the phosphorylation of MEK1 at S298 in the tumors.[1][7] this compound also demonstrated greater growth inhibitory activity in PAK1-amplified breast cancer cell lines compared to non-amplified lines.[6]

Table 3: Pharmacokinetic and In Vivo Efficacy Data for this compound

ParameterSpeciesValueReference
Oral Bioavailability (F) Mouse80%[4][6]
Oral Exposure (AUC) Mouse30 µM•h[4][6]
Tumor Growth Inhibition H292 NSCLC Xenograft (Mouse)60% at 25 mg/kg b.i.d.[4][6]

Signaling Pathway

This compound exerts its biological effects by inhibiting the p21-activated kinase 1 (PAK1) signaling pathway. PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[8][9] Upon activation by these GTPases, PAK1 phosphorylates a variety of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK signaling cascade.[10][11] This pathway is crucial in regulating cellular processes such as proliferation, survival, and migration.[12]

G5555_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) G-Protein Coupled Receptors (GPCRs) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 PAK1 p21-activated kinase 1 (PAK1) Rac1_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 pS298 G5555 This compound G5555->PAK1 ERK ERK1/2 MEK1->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

This compound inhibits the PAK1 signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Cellular pMEK S298 Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of MEK1 at Serine 298 in a cellular context.

pMEK_Assay_Workflow start Start cell_culture Culture EBC-1 cells to ~80% confluency start->cell_culture serum_starve Serum-starve cells (e.g., 16-24 hours) cell_culture->serum_starve treat_g5555 Treat with this compound at various concentrations (e.g., 1-2 hours) serum_starve->treat_g5555 stimulate Stimulate with a PAK1 activator (e.g., EGF or maintain basal) treat_g5555->stimulate lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with primary antibodies: - anti-pMEK S298 - anti-total MEK1 - anti-loading control (e.g., GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal with ECL substrate and image secondary_ab->detect analyze Quantify band intensity and calculate IC50 detect->analyze end End analyze->end

Workflow for pMEK S298 inhibition assay.

Detailed Steps:

  • Cell Culture: Culture EBC-1 human lung squamous cell carcinoma cells in appropriate media until they reach approximately 80% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: If necessary to induce a strong signal, stimulate the cells with a known activator of the PAK1 pathway, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MEK1 (Ser298), total MEK1, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pMEK, total MEK, and the loading control. Normalize the pMEK signal to the total MEK and loading control signals. Plot the normalized pMEK levels against the this compound concentration to determine the IC50 value.

Mouse Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow start Start cell_prep Prepare H292 NSCLC cells (or other suitable cell line) start->cell_prep injection Subcutaneously inject cells into the flank of immunodeficient mice (e.g., nude or SCID mice) cell_prep->injection tumor_growth Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³) injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound (e.g., 25 mg/kg p.o. b.i.d.) and vehicle control for a defined period randomization->treatment monitoring Monitor tumor volume and body weight regularly throughout the study treatment->monitoring endpoint At the end of the study, euthanize mice and excise tumors monitoring->endpoint analysis Measure final tumor weight and volume. Perform pharmacodynamic analysis (e.g., pMEK levels in tumors) endpoint->analysis end End analysis->end

Workflow for a mouse xenograft study.

Detailed Steps:

  • Cell Preparation: Culture H292 human non-small cell lung carcinoma cells (or another appropriate cell line) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.[13]

  • Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.[14]

  • Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (width² x length)/2).[13][14]

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives the vehicle used to formulate the compound.

  • Efficacy and Tolerability Assessment: Throughout the treatment period, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of toxicity.

hERG Manual Patch Clamp Assay

This protocol provides a general outline for assessing the potential of this compound to inhibit the hERG potassium channel, a critical cardiac safety assessment.

Detailed Steps:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as HEK293 cells.[15][16]

  • Electrophysiology Setup: Use a manual whole-cell patch-clamp setup.

  • Solutions:

    • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): e.g., 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at a negative value (e.g., -80 mV).

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the deactivating tail current, which is characteristic of hERG.[17]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound. A positive control, such as a known hERG blocker (e.g., E-4031 or cisapride), should also be tested.[17]

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration of this compound. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective, orally bioavailable inhibitor of PAK1 with demonstrated in vivo anti-tumor activity. Its design successfully mitigated the hERG liability of earlier PAK inhibitors. This technical guide provides a comprehensive summary of its properties and representative experimental protocols to aid researchers in the fields of oncology and drug development in further investigating the therapeutic potential of targeting the PAK1 signaling pathway.

References

role of G-5555 in cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature and databases reveals no specific molecule designated as "G-5555" with a known role in cell signaling pathways. This designation may be hypothetical, an internal project code not yet in the public domain, or a placeholder.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams for "this compound" as requested.

To generate the desired content, a valid, publicly documented molecule with established research is required. For instance, if a specific inhibitor, agonist, or signaling protein with a known name or designation were provided, a comprehensive technical guide could be developed.

Such a guide would typically include:

  • Introduction: An overview of the molecule and its relevance in cell signaling.

  • Mechanism of Action: Detailed explanation of how the molecule interacts with its target(s) and modulates signaling pathways.

  • Quantitative Data Summary: Tables summarizing key quantitative data such as:

    • Binding affinities (e.g., Ki, Kd)

    • Enzyme kinetics (e.g., IC50, EC50)

    • Pharmacokinetic and pharmacodynamic parameters

  • Key Experimental Protocols: Detailed methodologies for crucial experiments, for example:

    • In vitro binding assays

    • Cell-based reporter assays

    • Western blotting for pathway activation

    • Immunoprecipitation to study protein-protein interactions

  • Signaling Pathway Diagrams: Visual representations of the signaling cascades affected by the molecule, created using Graphviz.

  • Experimental Workflow Diagrams: Visual outlines of experimental procedures.

Should you have a specific, publicly known molecule of interest, please provide its name, and a detailed technical guide adhering to your specifications can be generated.

G-5555: A Potent and Selective PAK1 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of its Biological Activity and Therapeutic Potential

G-5555 is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in various cellular processes, including cell proliferation, survival, and migration.[1][2][3][4] This technical guide provides a comprehensive summary of the preclinical biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

In Vitro Biological Activity

The in vitro activity of this compound has been extensively characterized through a series of biochemical and cellular assays.

Kinase Inhibition Profile

This compound demonstrates high affinity for Group I p21-activated kinases (PAKs), with a primary focus on PAK1. Its inhibitory activity has been quantified against a broad panel of kinases, highlighting its selectivity.

TargetAssay TypeKi (nM)IC50 (nM)Reference(s)
PAK1 FRET-based Kinase Assay3.7-[1][2][4]
PAK2 FRET-based Kinase Assay1111[1][3][4]
SIK2 Kinase Assay-9[1][4]
KHS1 Kinase Assay-10[1][4]
MST4 Kinase Assay-20[1][4]
YSK1 Kinase Assay-34[1][4]
MST3 Kinase Assay-43[1][4]
Lck Kinase Assay-52[1][4]
hERG Channel Patch Clamp Assay->10,000[1][2]
Cellular Activity

The cellular potency of this compound was confirmed by its ability to inhibit the phosphorylation of the downstream PAK1 substrate, mitogen-activated protein kinase kinase 1 (MEK1), in cellular contexts.

Cell LineAssay TypeIC50 (nM)EndpointReference(s)
EBC1pMEK Cellular Assay69Inhibition of MEK1 S298 phosphorylation[2]

Furthermore, in a panel of 23 breast cancer cell lines, this compound exhibited significantly greater growth inhibitory activity in cell lines with PAK amplification compared to those without.[1][4]

In Vivo Biological Activity and Pharmacokinetics

The in vivo efficacy and pharmacokinetic profile of this compound have been evaluated in rodent models.

Pharmacokinetic Profile

This compound displays favorable pharmacokinetic properties, including good oral bioavailability and low blood clearance.

SpeciesRoute of AdministrationDoseBioavailability (F)AUCt1/2Reference(s)
MouseOral25 mg/kg80%30 µM·h53 min[1]
Cynomolgus MonkeyOral-72%--[1]
In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft models of non-small cell lung cancer (NSCLC) and breast cancer.

Xenograft ModelTreatmentDosing ScheduleTumor Growth InhibitionReference(s)
H292 (NSCLC)25 mg/kg this compound (oral)Twice daily60%[1][4]
MDAMB-175 (Breast Cancer, PAK1 amplified)25 mg/kg this compound (oral)Twice daily60%[1][4]

In the H292 xenograft model, administration of this compound led to a dose-dependent inhibition of MEK1 S298 phosphorylation in tumor tissues.[2]

Signaling Pathway and Experimental Workflow

PAK1 Signaling Pathway

This compound exerts its biological effects by inhibiting the PAK1 signaling cascade. Downstream of GTPases such as Rac1 and Cdc42, PAK1 activation leads to the phosphorylation of multiple substrates, including MEK1, which in turn influences cellular processes like proliferation and survival.

PAK1_Signaling_Pathway GTPases Rac1 / Cdc42 PAK1 PAK1 GTPases->PAK1 MEK1 MEK1 PAK1->MEK1 Phosphorylation G5555 This compound G5555->PAK1 Inhibition Cell_Processes Cell Proliferation, Survival, Migration MEK1->Cell_Processes

Caption: Simplified PAK1 signaling pathway inhibited by this compound.

This compound Experimental Evaluation Workflow

The preclinical evaluation of this compound follows a standard workflow from initial in vitro screening to in vivo efficacy studies.

G5555_Workflow InVitro_Screening In Vitro Screening Kinase_Assay Biochemical Kinase Assay (PAK1 Ki) InVitro_Screening->Kinase_Assay Cellular_Assay Cellular pMEK Assay (IC50) InVitro_Screening->Cellular_Assay Safety_Assay hERG Safety Assay (IC50) InVitro_Screening->Safety_Assay InVivo_Studies In Vivo Studies InVitro_Screening->InVivo_Studies PK_Studies Pharmacokinetic Profiling (Mouse, Monkey) InVivo_Studies->PK_Studies Efficacy_Studies Xenograft Efficacy Models (NSCLC, Breast Cancer) InVivo_Studies->Efficacy_Studies

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature.

In Vitro Kinase Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the enzymatic activity of PAK1.

  • Principle: A fluorescence resonance energy transfer (FRET) peptide substrate is used. Phosphorylation of the substrate by the kinase is detected by a change in the FRET signal.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human PAK1.

    • Substrate: FRET peptide substrate labeled with Coumarin and Fluorescein.

    • ATP.

    • Test Compound: this compound in DMSO.

  • Procedure:

    • In a 384-well plate, add the test compound (this compound) at various concentrations.

    • Add the PAK1 enzyme and the FRET peptide substrate.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction.

    • Read the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the percent inhibition and determine the Ki value.

Cellular pMEK (S298) Inhibition Assay

This assay determines the potency of this compound in a cellular context by measuring the phosphorylation of a downstream target.

  • Cell Line: EBC1 non-small cell lung cancer cells.

  • Principle: An immunoassay is used to detect the levels of phosphorylated MEK1 at serine 298.

  • Procedure:

    • Plate EBC1 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Lyse the cells to extract proteins.

    • Perform an immunoassay (e.g., ELISA or Western blot) using an antibody specific for pMEK (S298).

    • Quantify the signal and normalize it to the total protein concentration or a housekeeping protein.

    • Calculate the percent inhibition and determine the IC50 value.

hERG Channel Patch Clamp Assay

This assay assesses the potential for this compound to cause cardiac-related side effects.

  • Principle: The whole-cell patch-clamp technique is used to measure the electrical currents through the hERG potassium channel in cells stably expressing the channel.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage protocol to elicit hERG channel currents.

    • Perfuse the cell with a solution containing this compound at various concentrations.

    • Record the changes in the hERG current in the presence of the compound.

    • Calculate the percent inhibition of the current and determine the IC50 value.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Models:

    • H292 NSCLC Xenograft: Subcutaneously implant H292 cells into the flank of the mice.

    • MDAMB-175 Breast Cancer Xenograft: Subcutaneously implant MDAMB-175 cells into the flank of the mice.

  • Procedure:

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally at the specified dose and schedule (e.g., 25 mg/kg, twice daily).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like pMEK levels).

    • Calculate the tumor growth inhibition.

References

G-5555: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and related fields.

Executive Summary

This compound is a high-affinity, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), demonstrating significant potency for PAK1 with a Ki of 3.7 nM.[1][2][3][4] Extensive kinase profiling reveals an excellent selectivity profile. In a broad panel of 235 kinases, this compound exhibited greater than 70% inhibition against only eight other kinases besides PAK1, highlighting its specificity.[1][3] This document provides a detailed breakdown of its activity against its primary targets and key off-targets, the methodologies used to determine this profile, and the signaling context in which this compound functions.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against its primary targets and a range of other kinases. The following tables summarize the available data, offering a clear comparison of its potency.

Table 1: Potency Against Primary Targets (Group I PAKs)
KinaseParameterValue (nM)
PAK1Ki3.7[1][2][3]
PAK2Ki11[1][2][3]
PAK3Inhibition>70% at 100 nM[1][3]
Table 2: IC50 Values for Significantly Inhibited Off-Target Kinases

In a comprehensive screen against 235 kinases, this compound at a concentration of 100 nM demonstrated greater than 70% inhibition for only the following eight kinases in addition to PAK1.[1][3]

Off-Target KinaseIC50 (nM)
SIK29[1]
KHS110[1]
PAK211[1]
MST420[1]
YSK134[1]
MST343[1]
Lck52[1]
PAK3Not Determined

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves standardized biochemical assays. While the specific protocol for the this compound study was conducted by Invitrogen, the following represents a typical and widely accepted methodology for such screens.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a biochemical assay that measures the phosphorylation of a substrate by a purified kinase. The Z'-LYTE® Kinase Assay by Invitrogen is a representative example of such a fluorescence resonance energy transfer (FRET)-based assay.

Principle: The assay quantifies the amount of phosphorylated and non-phosphorylated peptide substrate by employing a FRET-based system. A kinase reaction is performed, after which a development reagent containing a site-specific protease is added. This protease selectively cleaves the non-phosphorylated peptide, disrupting FRET, while the phosphorylated peptide remains intact and continues to produce a FRET signal. The ratio of the two emission signals is calculated to determine the percent of phosphorylation.

Workflow:

G_5555_Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution This compound Serial Dilution Incubation Incubate Kinase with this compound Compound_Dilution->Incubation Kinase_Prep Kinase Aliquoting Kinase_Prep->Incubation Substrate_Prep Substrate/ATP Mix Preparation Reaction_Initiation Add Substrate/ATP to Initiate Reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Incubation Incubate at Room Temperature Reaction_Initiation->Reaction_Incubation Development Add FRET Development Reagent Reaction_Incubation->Development FRET_Incubation Incubate to Allow Cleavage Development->FRET_Incubation Read_Plate Measure Fluorescence (FRET) FRET_Incubation->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition IC50_Determination Generate Dose-Response Curve & Determine IC50 Calculate_Inhibition->IC50_Determination

General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

This compound primarily targets PAK1, a key downstream effector of the Rho GTPases, Rac1 and Cdc42. PAK1 plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Its inhibition by this compound can therefore have significant effects on these pathways.

PAK1 Signaling Pathway

The following diagram illustrates the central position of PAK1 in cellular signaling cascades, including its upstream activators and key downstream substrates.

G_5555_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac1 / Cdc42 RTK->Rac_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK Apoptosis_Reg Apoptosis Regulation (e.g., BAD phosphorylation) PAK1->Apoptosis_Reg G5555 This compound G5555->PAK1 Inhibition ERK ERK MEK1->ERK Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Cofilin Cofilin LIMK->Cofilin Cell_Motility Cytoskeletal Remodeling & Cell Motility Cofilin->Cell_Motility Apoptosis_Reg->Cell_Survival

Simplified PAK1 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a highly selective inhibitor of Group I PAKs, with its primary target being PAK1. The comprehensive kinase profiling data underscores its specificity, with significant inhibition observed for only a small number of off-target kinases. The methodologies for determining this selectivity are robust and standardized within the field. The central role of PAK1 in multiple oncogenic signaling pathways makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development, particularly in cancers with PAK1 amplification. Further investigation into its effects on the identified off-target kinases is warranted to fully understand its pharmacological profile.

References

G-5555: A Technical Guide for a Selective PAK1 Inhibitor in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of G-5555, a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] Intended for researchers, scientists, and drug development professionals, this guide details the mechanism of action, key technical data, experimental protocols, and the signaling pathway context for this compound as a research tool in oncology and related fields.

Core Compound Properties and In Vitro Potency

This compound is a high-affinity, orally bioavailable inhibitor of the Group I p21-activated kinases (PAK1, PAK2, and PAK3).[4] It was developed as a research tool to investigate the roles of PAK1 in cellular processes and disease models, particularly in oncology.[1][5] The compound exhibits excellent potency and has been characterized in various in vitro assays.

Parameter Value Notes
Target p21-activated kinase 1 (PAK1)Also inhibits PAK2 and PAK3.
Ki (PAK1) 3.7 nMHigh-affinity binding to the primary target.[2][3][4][6]
Ki (PAK2) 11 nMPotent inhibition of PAK2.[2][3]
pMEK IC50 69 nMCellular assay measuring the inhibition of a downstream substrate.[4][6]
hERG Activity <50% inhibition at 10 µMLow activity against the hERG channel, suggesting a reduced risk of cardiotoxicity.[1][4]
Molecular Weight 492.96 g/mol
Chemical Formula C25H25ClN6O3
CAS Number 1648863-90-4

Kinase Selectivity Profile

The selectivity of a chemical probe is critical for attributing biological effects to its intended target. This compound has been profiled against a broad panel of kinases to determine its specificity.

Kinase Target IC50 (nM) Selectivity Notes
PAK1 -Primary target (Ki = 3.7 nM).[2]
PAK2 11High affinity for a Group I PAK member.[2]
PAK3 -Inhibited >70%, another Group I PAK member.[1][4]
SIK2 9One of the few off-target kinases with high affinity.[2]
KHS1 10Off-target kinase.[2]
MST4 20Off-target kinase.[2]
YSK1 34Off-target kinase.[2]
MST3 43Off-target kinase.[2]
Lck 52Off-target kinase.[2]

Data from a screen of 235 kinases. Off-targets listed are those with >70% inhibition in the initial screen.[1][2]

Signaling Pathway of this compound Target: PAK1

This compound acts by inhibiting PAK1, a serine/threonine kinase that is a key effector for the Rho family of small GTPases, including Rac1 and Cdc42. PAK1 is involved in a multitude of cellular processes such as cytoskeletal dynamics, cell motility, proliferation, and survival. Its dysregulation is implicated in tumorigenesis and cancer progression.[1][5]

PAK1_Signaling_Pathway GF Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac_Cdc42 Rac1 / Cdc42 PI3K->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 pS298 Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton G5555 This compound G5555->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

This compound inhibits PAK1 in the growth factor signaling cascade.

Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of this compound against PAK1.

  • Reagents and Materials : Recombinant human PAK1 enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure : a. Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add the PAK1 enzyme to each well. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Incubate for 15-30 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). g. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. h. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate, MEK1 at serine 298, in a cellular context.

  • Cell Line : A relevant cancer cell line with a constitutively active or growth factor-stimulated PAK1 pathway (e.g., EBC1 or H292 non-small cell lung cancer cells).[6]

  • Procedure : a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours). c. Lyse the cells and quantify the total protein concentration. d. Use an immunoassay (e.g., ELISA or Western Blot) to detect the levels of phosphorylated MEK1 (pMEK1 S298) and total MEK1. e. Normalize the pMEK1 signal to the total MEK1 signal for each treatment condition. f. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay CellAssay Cellular pMEK Inhibition Assay PKPD Pharmacokinetics/ Pharmacodynamics KinaseAssay->PKPD Compound Selection Xenograft Tumor Xenograft Efficacy Study

Preclinical evaluation workflow for this compound.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with a human cancer cell line known to be sensitive to PAK1 inhibition (e.g., H292 NSCLC or a PAK1-amplified breast cancer line).[2]

  • Procedure : a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. b. Prepare this compound in an appropriate vehicle for oral administration. c. Administer this compound orally at predetermined doses and schedules (e.g., 25 mg/kg, twice daily).[2] d. Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). e. At the end of the study, or at an intermediate time point for pharmacodynamic analysis, collect tumor tissue and plasma samples. f. Analyze tumor lysates for the inhibition of downstream biomarkers like pMEK to confirm target engagement.[6] g. Evaluate anti-tumor efficacy by comparing the tumor growth inhibition in the this compound-treated groups to the vehicle control group.

Conclusion

This compound is a valuable research tool for the investigation of PAK1 signaling. Its high potency, selectivity, and demonstrated in vivo activity make it suitable for a range of preclinical studies aimed at understanding the function of PAK1 and evaluating its potential as a therapeutic target in diseases such as cancer.[1][5] Researchers using this compound should consider its activity against other Group I PAK members and the noted off-target kinases when interpreting results.

References

Methodological & Application

Application Notes: G-5555 Experimental Protocol for A549 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

G-5555 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in A549 human lung carcinoma cells. The following sections describe the procedures for assessing cell viability via an MTT assay and for confirming the mechanism of action through Western blot analysis of ERK phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative results from studies conducted on the A549 cell line treated with this compound.

Table 1: Dose-Dependent Effect of this compound on A549 Cell Viability

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.180.0794.4%
100.950.0676.0%
500.630.0550.4%
1000.310.0424.8%
5000.150.0312.0%

Table 2: Quantification of p-ERK Protein Levels Post-Treatment with this compound

Treatment GroupNormalized p-ERK/Total ERK RatioStandard Deviation% Inhibition of p-ERK
Vehicle Control1.000.090%
This compound (100 nM)0.180.0482%

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows for the key experimental protocols.

G5555_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation G5555 This compound G5555->MEK Inhibits MTT_Assay_Workflow start Seed A549 cells in 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read end Analyze Data (Calculate % Viability) read->end Western_Blot_Workflow start Culture & Treat A549 Cells with this compound (100 nM) lysis Lyse cells and collect protein lysate start->lysis quantify Quantify protein concentration (e.g., BCA assay) lysis->quantify denature Denature protein samples with loading buffer quantify->denature sds_page Separate proteins by size via SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibodies (anti-p-ERK, anti-Total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence (ECL) secondary_ab->detect end Image and Quantify Bands detect->end

Application Notes and Protocols: G-5555 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of G-5555, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). Adherence to these guidelines is crucial for ensuring the stability, solubility, and optimal performance of this compound in various experimental settings.

Compound Information

ParameterValue
Molecular Weight 492.96 g/mol [1]
Molecular Formula C₂₅H₂₅ClN₆O₃[1][2]
CAS Number 1648863-90-4[1]
Appearance White solid[3]

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity over time. It is recommended to follow these guidelines for both the solid compound and its stock solutions.

Solid Compound
Storage ConditionDurationNotes
-20°C (powder)3 to ≥ 4 years[2][4]Store in a desiccated environment.[3]
Stock Solutions

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Storage ConditionSolventDuration
-80°CDMSO or other suitable solvents6 months to 1 year[4][5]
-20°CDMSO or other suitable solvents1 month[4][5]

Note: Always store solutions in tightly sealed containers to protect from moisture.[5]

Solubility

This compound exhibits solubility in various organic solvents but is insoluble in water and ethanol.[4] The choice of solvent will depend on the specific experimental requirements. It is advisable to use fresh, anhydrous solvents, as moisture can reduce the solubility of this compound, particularly in DMSO.[4]

SolventConcentrationNotes
DMSO≥ 99 mg/mL (200.82 mM)[4]Use of fresh, moisture-free DMSO is recommended.[4] Gentle warming may aid dissolution.[1]
DMSO25 mg/mL[2]
DMSO20 mM (with gentle warming)[1]
DMSO≥ 27 mg/mL (54.77 mM)[3]
1 eq. HCl100 mM[1]
DMF25 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[2]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound solutions for both in vitro and in vivo applications.

Preparation of a 10 mM DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, use 4.93 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.[1]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][5]

Preparation of an Aqueous Solution for In Vivo Administration

This protocol details the preparation of a this compound formulation suitable for oral administration in animal studies. This formulation should be prepared fresh before each use.[4]

Materials:

  • This compound DMSO stock solution (e.g., 99 mg/mL)[4]

  • PEG300

  • Tween-80

  • ddH₂O (double-distilled water)

  • Sterile tubes

Procedure (for 1 mL working solution):

  • To 400 µL of PEG300, add 50 µL of a 99 mg/mL this compound stock solution in DMSO.[4]

  • Mix thoroughly until the solution is clear.[4]

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.[4]

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.[4]

  • Use the resulting solution immediately for optimal results.[4]

Preparation of a Saline-Based Formulation for In Vivo Use

This protocol provides a method for preparing a this compound solution using SBE-β-CD in saline, which can achieve a concentration of ≥ 2.5 mg/mL.[5]

Materials:

  • This compound powder

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile tubes

Procedure:

  • Prepare a 20% SBE-β-CD solution in saline.

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound DMSO stock solution to the 20% SBE-β-CD in saline to achieve a final concentration of 10% DMSO.[5]

  • Mix until a clear solution is obtained.[5] This formulation can achieve a this compound concentration of ≥ 2.5 mg/mL.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for this compound solution preparation and storage, as well as its established signaling pathway.

G5555_Preparation_Workflow This compound Preparation and Storage Workflow cluster_solid Solid Compound Handling cluster_solution Solution Preparation cluster_storage Stock Solution Storage G5555_Powder This compound Powder Storage_Solid Store at -20°C (Desiccated) G5555_Powder->Storage_Solid Long-term Storage Weigh Weigh Powder G5555_Powder->Weigh Start Preparation Add_Solvent Add Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex/Warm to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Storage_Minus_20 Store at -20°C (≤ 1 month) Aliquot->Storage_Minus_20 Short-term Storage_Minus_80 Store at -80°C (≤ 1 year) Aliquot->Storage_Minus_80 Long-term

Caption: Workflow for the preparation and storage of this compound solutions.

G5555_Signaling_Pathway This compound Mechanism of Action G5555 This compound PAK1 PAK1 G5555->PAK1 Inhibits MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) Downstream_Effects Cell Proliferation, Migration, Survival MEK1->Downstream_Effects

Caption: this compound inhibits PAK1, preventing downstream signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

G-5555 is a potent, selective, and orally bioavailable inhibitor of MEK1 and MEK2 (MAP2K1 and MAP2K2). As a key component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making this compound a valuable tool for cancer research and drug development.[1][2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro assays.

Mechanism of Action

This compound is an ATP-noncompetitive inhibitor that binds to an allosteric site on MEK1 and MEK2, preventing their activation and kinase activity.[4] This leads to the downstream inhibition of ERK1/2 phosphorylation, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis in sensitive cell lines.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTargetIC50 (nM)Notes
Cell-Free Kinase AssayMEK10.92Potent enzymatic inhibition.[4][5]
Cell-Free Kinase AssayMEK21.8Highly potent enzymatic inhibition.[4][5]
Cell Proliferation AssayHT-29 (colorectal cancer, B-RAF mutant)0.48Demonstrates potent anti-proliferative activity in B-RAF mutant cells.[4]
Cell Proliferation AssayCOLO205 (colorectal cancer, B-RAF mutant)0.52Strong anti-proliferative effect in B-RAF mutant cells.[4]
Cell Proliferation AssayK-Ras mutant cell lines2.2 - 174A wide range of sensitivity is observed in K-Ras mutant cells.[4]
Cell Proliferation AssayBRAF V600E melanoma cell lines1.0 - 2.5Effective in BRAF V600E mutant melanoma.
Table 2: Recommended Concentration Ranges for In Vitro Assays
Assay TypeCell Line ExampleRecommended Concentration RangeIncubation TimeExpected Outcome
Western Blot (p-ERK Inhibition) HeLa, A375, or other cancer cell lines10 - 1000 nM1 - 24 hoursDose-dependent decrease in phosphorylated ERK1/2 levels.
Cell Proliferation (MTT/WST-1) HT-29, COLO2050.1 - 100 nM72 hoursDose-dependent decrease in cell viability.
Apoptosis Assay (e.g., Annexin V) U87, U251 (glioma)50 nM6 - 72 hoursIncrease in the percentage of apoptotic cells.
Cell Cycle Analysis Various cancer cell lines10 - 100 nM24 hoursG1 phase cell cycle arrest.[4]

Mandatory Visualization

MEK_Inhibition_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 This compound This compound This compound->MEK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival Differentiation Differentiation ERK1/2->Differentiation

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Detection Seed Cells Seed Cells This compound Treatment This compound Treatment Seed Cells->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Antibody Incubation Antibody Incubation Western Transfer->Antibody Incubation Detection & Imaging Detection & Imaging Antibody Incubation->Detection & Imaging Data Analysis Data Analysis Detection & Imaging->Data Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Western Blot Protocol for p-ERK Inhibition

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) in cells treated with this compound to confirm its inhibitory activity.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation (Optional): To induce a strong p-ERK signal, stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 5-15 minutes before lysis.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Transfer:

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

    • Quantify band intensities and normalize p-ERK levels to total ERK.

Cell Proliferation (MTT) Assay Protocol

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • This compound

  • Cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., a serial dilution from 1000 nM to 0.1 nM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Conclusion

This compound is a highly effective inhibitor of the MEK1/2 pathway in vitro. The provided concentration ranges and protocols serve as a starting point for experimental design. Researchers are encouraged to optimize these conditions for their specific cell lines and experimental setups to achieve the most accurate and reproducible results.

References

Application of G-5555 in Non-Small Cell Lung Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 is a potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2] PAKs are a family of serine/threonine kinases that are key downstream effectors of small GTPases like Rac1 and Cdc42, playing a crucial role in cell proliferation, survival, and migration.[1] In the context of non-small cell lung cancer (NSCLC), PAK1 has been identified as an important oncogene, with its overexpression correlating with tumor progression.[1] this compound exerts its anti-cancer effects by inhibiting PAK1, which in turn modulates downstream signaling pathways, notably the MEK/ERK pathway.[1] Research has demonstrated the in vivo efficacy of this compound in NSCLC xenograft models, highlighting its potential as a therapeutic agent.[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor of PAK1.[3] By binding to the ATP-binding pocket of PAK1, this compound prevents the phosphorylation of its downstream substrates. One of the key pharmacodynamic biomarkers of this compound activity is the reduction in the phosphorylation of MEK1 at serine 298 (pMEK S298).[1] This inhibition of the PAK1-MEK-ERK signaling cascade ultimately leads to decreased cell proliferation and tumor growth.

In Vivo Application in NSCLC

This compound has been evaluated in preclinical studies using the NCI-H292 NSCLC xenograft model in mice. Oral administration of this compound has been shown to achieve dose-dependent modulation of the target pathway, as evidenced by a reduction in pMEK S298 levels in tumor tissues.[1] In these studies, this compound demonstrated significant tumor growth inhibition.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetParameterValue (nM)
PAK1Ki3.7[2]
PAK2Ki11[2]
SIK2IC509[2]
KHS1IC5010[2]
MST4IC5020[2]
YSK1IC5034[2]
MST3IC5043[2]
LckIC5052[2]

Table 2: In Vivo Efficacy of this compound in NCI-H292 NSCLC Xenograft Model

DoseScheduleTumor Growth InhibitionReference
25 mg/kgb.i.d., oral60%[2]

Signaling Pathway and Experimental Workflow

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects RTKs RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 GPCRs GPCRs GPCRs->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) ERK1/2 ERK1/2 MEK1->ERK1/2 Phosphorylates Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival Migration Migration ERK1/2->Migration This compound This compound This compound->PAK1 Inhibits

Caption: PAK1 Signaling Pathway in NSCLC and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies NSCLC_Cell_Lines NSCLC Cell Lines (e.g., NCI-H292) Cell_Viability_Assay Cell Viability Assay (IC50 Determination) NSCLC_Cell_Lines->Cell_Viability_Assay pMEK_Assay Phospho-MEK (S298) Assay (Western Blot or ELISA) NSCLC_Cell_Lines->pMEK_Assay Xenograft_Model NCI-H292 Xenograft Model (Immunocompromised Mice) NSCLC_Cell_Lines->Xenograft_Model Implantation G5555_Treatment This compound Treatment (Oral Administration) Xenograft_Model->G5555_Treatment Tumor_Measurement Tumor Volume Measurement G5555_Treatment->Tumor_Measurement Pharmacodynamic_Analysis Pharmacodynamic Analysis (pMEK levels in tumors) G5555_Treatment->Pharmacodynamic_Analysis

Caption: General experimental workflow for evaluating this compound in NSCLC research.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.

  • Materials:

    • NSCLC cell lines (e.g., NCI-H292)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

2. Phospho-MEK1/2 (S298) Cellular Assay (Western Blot)

This protocol provides a method to assess the inhibitory effect of this compound on PAK1 activity by measuring the phosphorylation of its downstream target, MEK1, at Serine 298.

  • Materials:

    • NSCLC cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-MEK1/2 (Ser298), anti-total MEK1/2, anti-GAPDH or β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate NSCLC cells and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MEK1/2 (S298) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total MEK1/2 and a loading control (GAPDH or β-actin) to normalize the results.

3. In Vivo NCI-H292 Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in an NSCLC xenograft model.

  • Materials:

    • NCI-H292 cells

    • Immunocompromised mice (e.g., athymic nude mice)

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Vehicle control

    • Calipers

  • Procedure:

    • Culture NCI-H292 cells and harvest them during the exponential growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via oral gavage twice daily (b.i.d.).

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for pMEK S298).

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the role of PAK1 in NSCLC. Its demonstrated in vivo efficacy and well-defined mechanism of action make it a promising candidate for further preclinical and potentially clinical development. The protocols and data presented here provide a comprehensive resource for researchers interested in utilizing this compound in their NSCLC studies.

References

Techniques for Assessing G-5555 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for assessing the in vivo efficacy of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The protocols detailed herein cover the establishment of relevant xenograft models, administration of this compound, and subsequent evaluation of anti-tumor activity, pharmacokinetic profiling, and general toxicology. The information is intended to equip researchers with the necessary methodologies to conduct robust preclinical evaluations of this compound.

Introduction

This compound is a small molecule inhibitor targeting PAK1, a serine/threonine kinase implicated in various cellular processes critical for cancer progression, including cell proliferation, survival, and migration.[1][2][3] Preclinical evaluation of this compound's efficacy in living organisms is a crucial step in its development as a potential therapeutic agent. This document outlines detailed protocols for in vivo assessment of this compound in mouse xenograft models of non-small cell lung cancer (NSCLC) and PAK1-amplified breast cancer, where it has shown significant anti-tumor activity.[1][4]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor with high affinity for PAK1 (Ki = 3.7 nM) and PAK2 (Ki = 11 nM).[1][5][6] It demonstrates high selectivity for group I PAKs.[1][6] By inhibiting PAK1, this compound prevents the phosphorylation of its downstream substrates, such as MEK1 at serine 298 (pMEK S298), thereby disrupting the signaling cascade that promotes tumor growth.[1][3]

G5555_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Target Kinase cluster_downstream Downstream Signaling GTPases Rac1/Cdc42 PAK1 PAK1 GTPases->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) ERK1_2 ERK1/2 MEK1->ERK1_2 Phosphorylates Proliferation Cell Proliferation & Survival ERK1_2->Proliferation G5555 This compound G5555->PAK1 Inhibits

This compound inhibits the PAK1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypePotency (nM)Reference
PAK1Ki3.7[1][2][5][6]
PAK2Ki11[1][6]
pMEK (EBC1 cells)IC5069[2][7]
SIK2IC509[1][5]
KHS1IC5010[1][5]
MST4IC5020[1][5]
YSK1IC5034[1][5]
MST3IC5043[1][5]
LckIC5052[1][5]
hERG ChannelPatch Clamp Assay>10,000[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelHostTreatmentTumor Growth Inhibition (%)Reference
H292 (NSCLC)Mice25 mg/kg, oral, twice daily60[1]
MDAMB-175 (Breast)Mice25 mg/kg, oral, twice daily60[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Oral Bioavailability (F)80%Oral[1][3]
AUC30 µM·hOral (25 mg/kg)[1][3]
Blood Clearance (CLblood)24.2 mL/min/kgIntravenous (2 mg/kg)[3]
Half-life (t1/2)53 minIntravenous (2 mg/kg)[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in Xenograft Models

This protocol describes the establishment of subcutaneous xenografts and subsequent evaluation of this compound's anti-tumor efficacy.

Efficacy_Workflow Cell_Culture 1. Cell Culture (e.g., H292, MDAMB-175) Xenograft 2. Subcutaneous Xenograft Implantation Cell_Culture->Xenograft Tumor_Growth 3. Tumor Growth Monitoring Xenograft->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. This compound Administration (Oral Gavage) Randomization->Treatment Measurement 6. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 7. Study Endpoint & Tissue Collection Measurement->Endpoint Analysis 8. Data Analysis (TGI, Western Blot) Endpoint->Analysis PK_Workflow Dosing 1. This compound Administration (Oral or IV) Blood_Sampling 2. Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep 3. Plasma Preparation Blood_Sampling->Plasma_Prep LCMS 4. LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis 5. Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Toxicology_Workflow Dose_Escalation 1. Dose Range Finding Study Repeat_Dose 2. Repeat-Dose Administration Dose_Escalation->Repeat_Dose Monitoring 3. Clinical Observation & Body Weight Monitoring Repeat_Dose->Monitoring Endpoint_Analysis 4. Endpoint Analysis (Hematology, Clinical Chemistry, Histopathology) Monitoring->Endpoint_Analysis Safety_Assessment 5. Safety & Tolerability Assessment Endpoint_Analysis->Safety_Assessment

References

Application Notes and Protocols for G-5555 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in animal models. The protocols and data presented are based on available preclinical research to ensure safe and effective study design.

Compound Profile: this compound

This compound is an ATP-competitive inhibitor of PAK1, a serine/threonine kinase implicated in tumorigenesis. It demonstrates high selectivity for group I PAKs (PAK1, PAK2, PAK3) and has shown efficacy in non-small cell lung cancer (NSCLC) and breast cancer xenograft models.[1][2][3][4]

PropertyValueReference
Target p21-activated kinase 1 (PAK1)[1][2]
Ki (PAK1) 3.7 nM[1][3]
Ki (PAK2) 11 nM[1][3]
Molecular Formula C25H25ClN6O3[3]
Molecular Weight 492.96 g/mol [3]
CAS Number 1648863-90-4[2][3]
Storage Stock solution: -80°C (6 months); -20°C (1 month)[1]

Mechanism of Action & Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of PAK1. PAKs are key downstream effectors of small GTPases (Rac1 and Cdc42) and are activated by various extracellular signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[5] Once activated, PAK1 can phosphorylate numerous substrates, including MEK1, leading to the regulation of cellular processes such as proliferation, migration, and survival.[1][5] this compound's inhibition of PAK1 blocks this signaling cascade, thereby reducing tumor growth.[1][2]

G5555_Pathway RTK RTK / GPCR GTPases Rac1 / Cdc42 RTK->GTPases PAK1 PAK1 GTPases->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) G5555 This compound G5555->PAK1 Inhibits Proliferation Cell Proliferation & Survival MEK1->Proliferation Oral_Workflow start Start weigh Weigh Animal start->weigh calc Calculate Dose Volume weigh->calc prep Prepare this compound Formulation calc->prep administer Administer via Oral Gavage prep->administer monitor Monitor Animal (Post-Dose) administer->monitor document Document Procedure monitor->document end End document->end

References

best practices for G-5555 use in kinase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

G-5555 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell proliferation, migration, and survival.[1][2] Its high affinity and selectivity make it a valuable tool for studying PAK1 signaling and for the development of novel therapeutics targeting PAK-driven diseases. This document provides detailed protocols and best practices for the use of this compound in kinase activity assays, aimed at ensuring accurate and reproducible results for researchers in academic and industrial settings.

Introduction to this compound

This compound is an ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[3][4] It demonstrates high potency, with a Ki of 3.7 nM for PAK1 and 11 nM for PAK2.[3][5][6] While highly selective, this compound also shows inhibitory activity against a small number of other kinases at higher concentrations.[2][5][6] Its development was aimed at improving upon previous PAK inhibitors by addressing issues such as off-target effects, particularly on the hERG channel, thereby reducing the risk of cardiotoxicity.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: In Vitro Inhibitory Activity of this compound against PAK Family Kinases

KinaseK_i_ (nM)
PAK13.7[2][5][7]
PAK211[3][5][6]

Table 2: IC50 Values of this compound against a Panel of Kinases

KinaseIC_50_ (nM)
SIK29[5][6]
KHS110[5][6]
PAK211[5][6]
MST420[5][6]
YSK134[5][6]
MST343[5][6]
Lck52[5][6]

Table 3: Cellular Activity of this compound

Cell LineAssayIC_50_ (nM)
EBC1Inhibition of MEK1 (S298) phosphorylation69[2][7]
A549Growth Inhibition> 1000[5]

Signaling Pathway

The p21-activated kinases (PAKs) are key effectors downstream of the Rho GTPases, Rac1 and Cdc42.[1] They play a crucial role in relaying signals from various extracellular stimuli, such as growth factors and cytokines, to regulate a multitude of cellular functions. Upon activation, PAK1 phosphorylates a wide range of downstream substrates, including MEK1, leading to the activation of the MAPK/ERK signaling cascade, which is pivotal for cell proliferation and survival.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 GPCR G-Protein Coupled Receptors (GPCRs) GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 p G5555 This compound G5555->PAK1 ERK ERK MEK1->ERK p Cell_Processes Cell Migration, Proliferation, Survival ERK->Cell_Processes

PAK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

Accurate preparation of the inhibitor stock solution is critical for obtaining reliable and reproducible results.

  • Solubility: this compound is soluble in DMSO at concentrations up to 25 mg/mL.[2] For aqueous buffers, a stock solution in DMSO can be further diluted.

  • Protocol:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

In Vitro Kinase Activity Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the kinase activity of PAK1 and its inhibition by this compound.[4][8]

  • Materials:

    • Recombinant human PAK1 enzyme

    • FRET peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein)[4]

    • This compound

    • ATP

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[8]

    • 384-well black plates

    • Plate reader capable of FRET measurements

  • Workflow Diagram:

FRET_Assay_Workflow start Start preincubation Pre-incubate PAK1 enzyme, FRET substrate, and this compound start->preincubation initiation Initiate reaction with ATP preincubation->initiation incubation Incubate for 60 minutes initiation->incubation quench Quench reaction incubation->quench read Read FRET signal quench->read end End read->end

Workflow for the FRET-based Kinase Assay.
  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO).

    • Add 5 µL of a solution containing the PAK1 enzyme and the FRET peptide substrate in assay buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for PAK1.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding a suitable quenching reagent.

    • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 400 nm, emission at 445 nm for Coumarin and 520 nm for Fluorescein).[8]

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Activity Assay (Western Blot)

This protocol measures the ability of this compound to inhibit the phosphorylation of a downstream PAK1 substrate, MEK1, in a cellular context.[1][2]

  • Materials:

    • EBC1 cells (or other suitable cell line)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer

    • Primary antibodies: anti-phospho-MEK1 (S298), anti-total-MEK1, anti-GAPDH (loading control)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Workflow Diagram:

Western_Blot_Workflow start Start seed_cells Seed cells and allow to adhere start->seed_cells treat_cells Treat cells with this compound seed_cells->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells sds_page SDS-PAGE and transfer lyse_cells->sds_page immunoblot Immunoblot with specific antibodies sds_page->immunoblot detect Detect and quantify signals immunoblot->detect end End detect->end

Workflow for the Cellular Western Blot Assay.
  • Protocol:

    • Seed EBC1 cells in a multi-well plate and culture until they reach approximately 80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-MEK1 (S298).

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies against total MEK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-MEK1 signal to the total MEK1 and loading control signals. Calculate the IC50 value for the inhibition of MEK1 phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of PAK1 in health and disease. By following these best practices and detailed protocols, researchers can ensure the generation of high-quality, reproducible data in their kinase activity assays. Careful attention to experimental details, including proper handling of the compound and adherence to validated assay procedures, is paramount for the successful application of this compound in kinase research and drug development.

References

Troubleshooting & Optimization

G-5555 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the compound G-5555 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum concentration for this compound in DMSO?

The recommended maximum stock concentration for this compound in DMSO is 10 mM. Attempting to create higher concentrations may lead to incomplete dissolution or precipitation. For quantitative data, refer to the table below.

Q2: My this compound solution in DMSO appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation indicates that the compound has not fully dissolved or has fallen out of solution. This can be due to several factors including concentration, temperature, or the purity of the DMSO. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this issue.

Q3: Can I heat the this compound solution to improve solubility?

Gentle warming can be employed to aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. Refer to the detailed experimental protocol for specific recommendations on temperature and duration.

Q4: How should I properly store my this compound stock solution in DMSO?

It is recommended to store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to completely thaw at room temperature.

Troubleshooting Guide

Issue: this compound is not fully dissolving or is precipitating out of DMSO solution.

This guide provides a systematic approach to troubleshooting and resolving solubility challenges with this compound in DMSO.

Quantitative Solubility Data
SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO2510Clear solution
DMSO41Precipitation observed at higher concentrations
PBS (pH 7.4)25<0.1Insoluble
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-treatment: Ensure this compound powder is at room temperature before weighing.

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution for 2-5 minutes.

    • If dissolution is incomplete, gently warm the solution in a water bath at 37°C for 10-15 minutes.

    • Vortex again for 2 minutes.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Assessing this compound Solubility

  • Prepare Supersaturated Solution: Add an excess amount of this compound to a known volume of DMSO in a glass vial.

  • Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Visual Troubleshooting and Signaling Pathway

G5555_Solubility_Troubleshooting start Start: this compound Solubility Issue check_conc Is concentration > 10 mM? start->check_conc reduce_conc Reduce concentration to ≤ 10 mM check_conc->reduce_conc Yes check_purity Check DMSO purity (anhydrous, high-grade) check_conc->check_purity No reduce_conc->check_purity use_new_dmso Use fresh, high-purity DMSO check_purity->use_new_dmso No/Unsure gentle_warming Apply gentle warming (37°C for 10-15 min) & vortex check_purity->gentle_warming Yes use_new_dmso->gentle_warming check_dissolution Is solution clear? gentle_warming->check_dissolution sonicate Brief sonication (5-10 minutes) check_dissolution->sonicate No success Solution ready for use. Store properly. check_dissolution->success Yes final_check Is solution clear? sonicate->final_check final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

G5555_Signaling_Pathway G5555 This compound Receptor Target Receptor G5555->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inactivates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway of this compound.

G-5555 Technical Support Center: Optimizing Dosage for Maximum Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing G-5555, a potent p21-activated kinase 1 (PAK1) inhibitor, for cancer research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the optimization of this compound dosage for maximal tumor growth inhibition in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with high affinity for PAK1 (Ki = 3.7 nM) and PAK2 (Ki = 11 nM).[1] By binding to the kinase domain of PAK1, this compound blocks its enzymatic activity, thereby inhibiting the phosphorylation of downstream substrates like MEK1 at Serine 298.[2][3] This disruption of the PAK1 signaling pathway can impede cellular processes crucial for tumor growth and survival, such as cell proliferation and cytoskeletal dynamics.[1][4]

Q2: In which cancer models is this compound expected to be most effective?

A2: this compound has demonstrated greater growth inhibitory activity in cancer cell lines with PAK1 gene amplification.[4] Preclinical studies have shown significant tumor growth inhibition in a PAK1-amplified breast cancer xenograft model (MDA-MB-175) and a non-small cell lung cancer (NSCLC) xenograft model (H292).[3] Therefore, tumors with documented PAK1 amplification or overexpression are predicted to be more sensitive to this compound.[1][4]

Q3: What is a recommended starting dose for in vivo studies?

A3: A common starting dose for this compound in mouse xenograft models is 25 mg/kg, administered orally twice daily (b.i.d.).[3] This dosage has been shown to achieve approximately 60% tumor growth inhibition in H292 and MDA-MB-175 xenograft models.[3] However, dose optimization is recommended for each specific tumor model.

Q4: What is the known safety profile of this compound in preclinical models?

A4: A significant consideration for this compound and other pan-PAK inhibitors is a narrow therapeutic window due to acute cardiotoxicity.[1][5] This on-target toxicity is attributed to the inhibition of PAK2.[4][5] In mouse studies, doses higher than 25 mg/kg b.i.d. or 30 mg/kg once daily were not well-tolerated.[3] Careful monitoring for any signs of toxicity is crucial during in vivo experiments.

Q5: How can I monitor the target engagement of this compound in my experiments?

A5: The phosphorylation of MEK1 at Serine 298 (pMEK S298) is a well-established pharmacodynamic biomarker for this compound activity.[2] A dose-dependent reduction in pMEK S298 levels in tumor tissue following this compound administration indicates target engagement.[2] This can be assessed by techniques such as Western blot or immunohistochemistry.

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition

Potential Cause Troubleshooting Steps
Insufficient Drug Exposure - Verify the formulation and administration protocol. Ensure complete dissolution and accurate dosing. - Assess pharmacokinetic parameters (e.g., plasma concentration) to confirm adequate oral absorption. This compound has good oral bioavailability (F=80%) in mice.
Incorrect Tumor Model - Confirm the PAK1 status of your cancer model. This compound is most effective in PAK1-amplified or overexpressing tumors.[4] - Consider screening a panel of cell lines with varying PAK1 expression levels to identify sensitive models.
Compound Instability - Prepare this compound formulations fresh daily for in vivo studies.[6] - Store stock solutions appropriately: -80°C for up to 6 months, -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Drug Resistance - Investigate potential resistance mechanisms, such as mutations in the PAK1 kinase domain or activation of bypass signaling pathways.[7][8]

Issue 2: Observed Toxicity in Animal Models

Potential Cause Troubleshooting Steps
On-Target Cardiotoxicity - This is a known class effect of pan-PAK inhibitors.[1][5] - Carefully monitor animals for any signs of distress. - Consider dose reduction or a less frequent dosing schedule. Doses above 30 mg/kg daily have been associated with mortality in mice.[3] - If feasible, monitor cardiac function in preclinical models.[9]
Off-Target Effects - this compound is highly selective but does inhibit a small number of other kinases with IC50 values in the nanomolar range (e.g., SIK2, KHS1, MST4).[5] - Evaluate if the observed toxicity aligns with the known functions of these off-target kinases.
Formulation Issues - Ensure the vehicle used for administration is well-tolerated by the animals. Conduct a vehicle-only control group.

Issue 3: Inconsistent Results in Cellular Assays

Potential Cause Troubleshooting Steps
Variability in Cell Culture - Maintain consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination.
Inaccurate Compound Concentration - Verify the concentration of your this compound stock solution. - Ensure accurate serial dilutions for dose-response experiments.
Assay Conditions - Optimize incubation time with this compound. - Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target Activity (IC50/Ki)
PAK1 Ki = 3.7 nM[1]
PAK2 Ki = 11 nM[1]
pMEK (cellular) IC50 = 69 nM[5]
SIK2 IC50 = 9 nM[5]
KHS1 IC50 = 10 nM[5]
MST4 IC50 = 20 nM[5]
YSK1 IC50 = 34 nM[5]
MST3 IC50 = 43 nM[5]
Lck IC50 = 52 nM[5]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice

Parameter Value Model/Conditions
Tumor Growth Inhibition 60%[3]25 mg/kg b.i.d. in H292 and MDA-MB-175 xenografts
pMEK S298 Inhibition Dose-dependent reduction[2]10, 20, and 30 mg/kg single oral dose in H292 xenografts
Oral Bioavailability (F) 80%25 mg/kg oral dose in CD-1 mice
Half-life (t1/2) 53 minutes[2]2 mg/kg intravenous dose in CD-1 mice
Blood Clearance (CLblood) 24.2 mL/min/kg[2]2 mg/kg intravenous dose in CD-1 mice

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a PAK1-amplified human cancer cell line (e.g., MDA-MB-175).

  • Tumor Implantation: Inject 1-5 x 106 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

  • This compound Formulation (for oral gavage):

    • Prepare a stock solution of this compound in DMSO.

    • For the final dosing solution, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Alternatively, a suspension in 10% DMSO and 90% corn oil can be used.[6]

    • Prepare the formulation fresh daily and ensure it is a clear solution or a uniform suspension. Sonication may be used to aid dissolution.[6]

  • Dosing: Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 25 mg/kg b.i.d.).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points post-dosing, tumors can be harvested for analysis of pMEK levels by Western blot or IHC.

Protocol 2: Western Blot Analysis of pMEK in Tumor Tissue

  • Tumor Lysate Preparation:

    • Excise tumors and snap-freeze them in liquid nitrogen.

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for pMEK1/2 (Ser217/221).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MEK or GAPDH).

Mandatory Visualizations

G_5555_Signaling_Pathway cluster_mek cluster_erk Growth_Factors_Integrins Growth Factors / Integrins Rac_Cdc42 Rac/Cdc42 Growth_Factors_Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 phosphorylates G_5555 This compound G_5555->PAK1 pMEK1 p-MEK1 (S298) ERK ERK pMEK1->ERK phosphorylates pERK p-ERK Proliferation_Survival Cell Proliferation & Survival pERK->Proliferation_Survival

Caption: this compound inhibits the PAK1 signaling pathway.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Pharmacodynamic Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing This compound Dosing Randomization->Dosing Data_Collection Tumor & Body Weight Measurement Dosing->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Tumor_Harvest Tumor Harvest Endpoint->Tumor_Harvest Lysate_Prep Lysate Preparation Tumor_Harvest->Lysate_Prep Western_Blot Western Blot for pMEK Lysate_Prep->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

References

how to minimize G-5555 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: G-5555

A Guide to Minimizing Off-Target Effects in Experiments

Welcome to the technical support center for the novel kinase inhibitor, this compound. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for identifying, understanding, and mitigating potential off-target effects during your experiments. As this compound is a new research compound, a thorough understanding of its selectivity is crucial for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target.[1] These unintended interactions can lead to several experimental complications:

  • Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]

  • Poor Clinical Translatability: Promising preclinical results may fail in clinical trials if the efficacy was due to off-target effects or if these effects cause unforeseen side effects in a whole organism.[2]

Therefore, minimizing and understanding the off-target effects of this compound is critical for generating reliable and reproducible data.

Q2: How can I proactively minimize this compound off-target effects in my experimental design?

A2: Several strategies can be implemented to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1][3]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[1]

Q3: What are the essential control experiments to confirm my observed phenotype is due to on-target this compound activity?

A3: Rigorous controls are fundamental.[5][6] Beyond the negative control compound, the "gold standard" for target validation is a rescue experiment.[7] This can be achieved in two primary ways:

  • Genetic Rescue: In cells where the target has been knocked down or knocked out, express a version of the target protein that has a mutation rendering it insensitive to this compound. If the addition of the resistant target reverses the phenotype caused by this compound, it provides strong evidence of on-target activity.[7]

  • Downstream Pathway Rescue: If you understand the signaling pathway well, you can try to rescue the phenotype by restoring the function of a key downstream component that is affected by inhibiting your target.[7]

Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?

A4: Inconsistent results between cell lines can often be attributed to the varying expression levels of on-target or off-target proteins.[1] One cell line may have a higher expression of an off-target that is potently inhibited by this compound, leading to a different phenotype. It is recommended to verify the expression levels of your primary target in the cell lines you are using.

Troubleshooting Guide

Issue: Unexpected Cellular Toxicity is Observed at Concentrations Close to the IC50 of the Target.

Possible Cause Recommended Action
Potent Off-Target Inhibition: this compound may be inhibiting an essential protein with a similar potency to its intended target.1. Perform a broad kinase selectivity screen to identify potential off-targets.[8][9][10][11] 2. Cross-reference identified off-targets with known essential genes. 3. If a problematic off-target is identified, consider using a structurally different inhibitor for your target.
On-Target Toxicity: Inhibition of the primary target itself may be causing the toxicity in the specific cell line being used.1. Validate this hypothesis using a genetic method (CRISPR/siRNA) to knock down the target. If knockdown recapitulates the toxicity, it is an on-target effect.[2] 2. Consider using a cell line where the target is known to be non-essential.

Issue: The Observed Phenotype Does Not Match the Known Function of the Target.

Possible Cause Recommended Action
Dominant Off-Target Effect: An off-target effect may be producing a stronger or different phenotype than the on-target effect.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging the intended target in your cells at the concentration used.[12][13][14] 2. Conduct a rescue experiment by expressing a this compound-resistant version of your target.[7] If the phenotype is not rescued, it is likely off-target. 3. Use an unbiased chemical proteomics approach to identify all proteins that this compound binds to within the cell.[2]
Novel Target Biology: this compound may have revealed a previously unknown function of your target in the specific context of your experiment.1. Confirm the on-target activity using multiple validation methods (e.g., different inhibitors, genetic knockdown).[4] 2. Investigate the downstream signaling pathways to understand the unexpected mechanism.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table presents hypothetical data from a kinase profiling screen, showing the potency of this compound against its primary target (Kinase A) and a selection of potential off-targets. This type of screening is crucial for understanding the selectivity of an inhibitor.[11][15]

Kinase TargetIC50 (nM)Fold Selectivity vs. Target A
Target A (On-Target) 15 1x
Kinase B45030x
Kinase C1,20080x
Kinase D>10,000>667x
Kinase E855.7x
Kinase F>10,000>667x
  • Data are hypothetical and for illustrative purposes only.

Table 2: Dose-Dependent Effects of this compound on Target Inhibition and Cell Viability

This table illustrates the importance of determining the therapeutic window. The goal is to find a concentration that effectively inhibits the target without causing significant cell death, which might be due to off-target effects.[3]

This compound Conc. (nM)Target A Inhibition (%)Cell Viability (%)
11298
104595
50 85 92
1009588
5009965
100010040
  • Data are hypothetical. The optimal concentration in this example would be around 50 nM, which provides strong target inhibition with minimal impact on cell viability.

Mandatory Visualizations

cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Off-Target Pathway Signal Signal Receptor Receptor Signal->Receptor Target A Target A (On-Target) Receptor->Target A Kinase E Kinase E (Off-Target) Receptor->Kinase E Substrate 1 Substrate 1 Target A->Substrate 1 Phenotype A Desired Phenotype Substrate 1->Phenotype A Substrate 2 Substrate 2 Kinase E->Substrate 2 Phenotype B Undesired Phenotype Substrate 2->Phenotype B G5555 This compound G5555->Target A Inhibits G5555->Kinase E Inhibits

Caption: Hypothetical signaling pathway for this compound.

cluster_workflow Experimental Workflow for Off-Target Validation Start Start: Observe Phenotype DoseResponse 1. Determine Lowest Effective Concentration Start->DoseResponse KinaseScreen 2. In Vitro Kinase Profiling Screen DoseResponse->KinaseScreen CETSA 3. Confirm Target Engagement (CETSA) KinaseScreen->CETSA GeneticKO 4. Genetic Validation (CRISPR/siRNA) CETSA->GeneticKO Rescue 5. Rescue Experiment GeneticKO->Rescue Conclusion Conclusion: On-Target Effect Rescue->Conclusion Phenotype Rescued OffTarget Conclusion: Off-Target Effect Rescue->OffTarget Phenotype Not Rescued

Caption: Workflow for identifying this compound off-target effects.

Start Unexpected Result with this compound CheckConc Is the concentration the lowest effective dose? Start->CheckConc CheckControls Are proper controls (inactive analog) included? CheckConc->CheckControls Yes OffTarget Likely Off-Target: Identify Off-Target Protein CheckConc->OffTarget No, high concentration increases off-target risk ConfirmTarget Is on-target engagement confirmed in cells (CETSA)? CheckControls->ConfirmTarget Yes CheckControls->OffTarget No, result may be an artifact GeneticAgree Does genetic knockdown replicate the phenotype? ConfirmTarget->GeneticAgree Yes ConfirmTarget->OffTarget No, compound is not binding the target OnTarget Likely On-Target: Investigate Novel Biology GeneticAgree->OnTarget Yes GeneticAgree->OffTarget No, discrepancy suggests off-target effect of this compound

References

G-5555 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of G-5555, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For example, it is soluble up to 20 mM in DMSO with gentle warming. It is also soluble in DMF at 25 mg/mL.[2]

Q2: How should I store this compound stock solutions?

A2: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year in solvent).[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: I am observing precipitation when diluting my this compound stock solution into aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. To mitigate this, consider the following:

  • Use of Co-solvents: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or corn oil are recommended to improve solubility.[3]

  • Lower Final Concentration: Ensure the final concentration of this compound in your aqueous experimental buffer is below its solubility limit.

  • Sonication/Vortexing: Gentle sonication or vortexing can help to redissolve small amounts of precipitate.

  • Fresh Preparations: Prepare working solutions fresh from the stock solution for each experiment.

Q4: What is the stability of this compound in aqueous experimental buffers like PBS, Tris, or HEPES?

A4: There is limited publicly available data on the stability of this compound in common aqueous buffers over extended periods at room temperature or 37°C. While a predecessor compound was found to be stable in forced degradation studies, specific data for this compound is not provided.[4] It is best practice to prepare working dilutions in aqueous buffers immediately before use. For time-course experiments exceeding a few hours, it is recommended to perform a preliminary stability test of this compound in your specific buffer system.

Q5: In my cell-based assay, the IC50 value for this compound is higher than the reported Ki value. Why is there a discrepancy?

A5: It is common for the IC50 value in a cell-based assay to be higher than the biochemical Ki value. This can be attributed to several factors, including:

  • Cellular Permeability: The compound needs to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: Cells may actively transport the compound out, reducing its intracellular concentration.

  • Protein Binding: this compound may bind to other cellular proteins, reducing the effective concentration available to inhibit PAK1.

  • High ATP Concentration: In the cellular environment, this compound competes with high concentrations of ATP for binding to the kinase, which can increase the apparent IC50.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, lower the final concentration or use a solubilizing agent if compatible with your assay.
Cell Health and Passage Number Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments.
Inconsistent Seeding Density Optimize and standardize the cell seeding density to avoid overgrowth or under-confluency, which can affect cellular responses.
DMSO Concentration Keep the final DMSO concentration consistent across all wells, including controls, and typically below 0.5% to avoid solvent-induced artifacts.
Issue 2: No or Low Inhibitory Effect in Kinase Assays
Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your PAK1 enzyme using a known potent inhibitor as a positive control.
Incorrect ATP Concentration Ensure the ATP concentration in your assay is appropriate. High concentrations of ATP will require higher concentrations of this compound for effective inhibition.
Degraded this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Assay Conditions Optimize buffer components, pH, and incubation time for your specific kinase assay.

Data Presentation

Table 1: this compound Solubility

SolventConcentration
DMSO20 mM (with gentle warming)
DMF25 mg/mL[2]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[2]
1 eq. HCl100 mM

This data is for guidance only. Please refer to the batch-specific certificate of analysis for the most accurate information.

Table 2: this compound In Vitro Potency and Selectivity

TargetPotency (Ki or IC50)
PAK1 3.7 nM (Ki) [3]
PAK211 nM (Ki)[3]
SIK29 nM (IC50)[3]
KHS110 nM (IC50)[3]
MST420 nM (IC50)[3]
YSK134 nM (IC50)[3]
MST343 nM (IC50)[3]
Lck52 nM (IC50)[3]

This compound demonstrates high selectivity for group I PAKs.[3]

Experimental Protocols

Protocol 1: In Vitro PAK1 Kinase Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound against PAK1.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • PAK1 Enzyme: Dilute recombinant human PAK1 in kinase buffer to the desired concentration.

    • Substrate: Use a suitable peptide substrate for PAK1 (e.g., a biotinylated peptide).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer.

    • This compound Dilutions: Perform serial dilutions of this compound from a DMSO stock into the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the PAK1 enzyme.

    • Add the serially diluted this compound or DMSO vehicle control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP detection[5][6] or antibody-based detection of the phosphopeptide[7]).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Raf1 Raf-1 PAK1->Raf1 Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton MEK1_2 MEK1/2 Raf1->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Survival Cell Survival & Proliferation ERK1_2->Survival G5555 This compound G5555->PAK1

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prep_reagents add_kinase Add Kinase to Plate prep_reagents->add_kinase add_inhibitor Add this compound Dilutions add_kinase->add_inhibitor pre_incubate Pre-incubate (10 min) add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->start_reaction incubate Incubate (60 min) start_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction analyze Analyze Data (Calculate IC50) stop_reaction->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay with this compound.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_IC50 issue Inconsistent IC50 Values check_solubility Check this compound Solubility in Media issue->check_solubility check_cells Verify Cell Health & Passage Number issue->check_cells check_dmso Confirm Final DMSO Concentration issue->check_dmso precipitate Precipitation? check_solubility->precipitate unhealthy_cells Unhealthy Cells? check_cells->unhealthy_cells high_dmso High DMSO? check_dmso->high_dmso solution1 Lower Concentration or Use Co-solvent precipitate->solution1 Yes solution2 Use Healthy, Low Passage Cells unhealthy_cells->solution2 Yes solution3 Maintain DMSO <0.5% high_dmso->solution3 Yes

Caption: A logical flow for troubleshooting inconsistent IC50 values in cell-based assays.

References

Technical Support Center: Overcoming G-5555 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel BRAF inhibitor, G-5555, in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.

Troubleshooting Guide

Problem 1: Cancer cell lines show reduced sensitivity to this compound over time.

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the possible causes and how can I investigate them?

  • Answer: Reduced sensitivity to this compound, a BRAF inhibitor, is a common occurrence in cancer cell lines due to the development of resistance.[1][2] The primary mechanisms can be broadly categorized into two groups: reactivation of the MAPK pathway and activation of alternative survival pathways.[3][4][5]

    Possible Causes and Troubleshooting Steps:

    • Reactivation of the MAPK Pathway:

      • Secondary Mutations: While less common for BRAF itself, mutations in downstream components like MEK1/2 or upstream activators like NRAS can reactivate the pathway.[4][6]

        • Experimental Step: Sequence the BRAF, NRAS, and MEK1/2 genes in your resistant cell line to identify any acquired mutations.

      • BRAF Amplification or Splice Variants: Increased copies of the BRAF gene or the expression of BRAF splice variants can lead to inhibitor resistance.[5][6]

        • Experimental Step: Perform quantitative PCR (qPCR) to assess BRAF gene copy number and RT-PCR to detect splice variants.

      • Upregulation of other RAF isoforms: Increased expression of CRAF can compensate for BRAF inhibition.[1][2]

        • Experimental Step: Use Western blotting to compare the protein levels of ARAF, BRAF, and CRAF in sensitive and resistant cells.

    • Activation of Bypass Signaling Pathways:

      • PI3K/AKT Pathway Activation: This is a major mechanism of resistance.[1][3][4][7] It can be triggered by loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT1.[2][4]

        • Experimental Step: Assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., AKT, S6 ribosomal protein) using Western blotting. Sequence PTEN, PIK3CA, and AKT1 to check for mutations.

      • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as IGF-1R, PDGFRβ, and EGFR can drive resistance by activating parallel signaling pathways.[1][2][5][8]

        • Experimental Step: Use a phospho-RTK array to screen for upregulated RTKs. Confirm findings with Western blotting for specific receptors and their phosphorylated forms.

    Initial Diagnostic Workflow:

    G5555_Resistance_Workflow start Reduced this compound Sensitivity Observed check_mapk Assess MAPK Pathway Reactivation (p-ERK, p-MEK Western Blot) start->check_mapk check_pi3k Assess PI3K/AKT Pathway Activation (p-AKT, p-S6 Western Blot) start->check_pi3k mapk_reactivated MAPK Pathway Reactivated check_mapk->mapk_reactivated pi3k_activated PI3K/AKT Pathway Activated check_pi3k->pi3k_activated sequence_genes Sequence Key Genes (BRAF, NRAS, MEK1/2, PTEN, PIK3CA, AKT1) combination_therapy Consider Combination Therapy sequence_genes->combination_therapy rtk_array Perform Phospho-RTK Array rtk_upregulated RTK Upregulated rtk_array->rtk_upregulated mapk_reactivated->sequence_genes pi3k_activated->sequence_genes pi3k_activated->rtk_array rtk_upregulated->combination_therapy

    Initial diagnostic workflow for investigating this compound resistance.

Problem 2: My this compound resistant cell line does not have any of the common resistance mutations.

  • Question: I've sequenced the usual suspects (BRAF, NRAS, MEK, PTEN) and found no mutations. What other mechanisms could be at play?

  • Answer: The absence of common mutations suggests that non-genetic mechanisms or alterations in other signaling pathways may be responsible for the observed resistance.

    Alternative Mechanisms to Investigate:

    • Epigenetic Modifications: Changes in gene expression due to epigenetic alterations can contribute to resistance.[6]

      • Experimental Step: Perform RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells to identify differentially expressed genes. Analyze histone modifications or DNA methylation patterns of key resistance-associated genes.

    • Phenotypic Changes:

      • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can become more resistant to targeted therapies.[6]

        • Experimental Step: Assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blotting or immunofluorescence.

      • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell.

        • Experimental Step: Use qPCR to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).

    • Tumor Microenvironment Influence: In in vivo or co-culture models, stromal cells can secrete growth factors like HGF that confer resistance.[7][8]

      • Experimental Step: If using a co-culture system, analyze the secretome of the stromal cells. Test if conditioned media from stromal cells can induce resistance in sensitive parental cells.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting concentration of this compound for in vitro experiments?

    • A1: The optimal starting concentration of this compound will vary depending on the cancer cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for BRAF inhibitors is between 10 nM and 10 µM.

  • Q2: How can I develop a this compound resistant cell line for my studies?

    • A2: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and become resistant.[9][10] This process can take several months.[1]

  • Q3: What are the best combination therapies to overcome this compound resistance?

    • A3: The choice of combination therapy depends on the specific resistance mechanism.

      • For MAPK pathway reactivation , combining this compound with a MEK inhibitor (e.g., Trametinib) is a clinically validated strategy.[2][6]

      • For PI3K/AKT pathway activation , a combination with a PI3K or AKT inhibitor is a rational approach.[1][4][7]

      • For RTK upregulation , combining this compound with an inhibitor targeting the specific overactive RTK (e.g., an IGF-1R inhibitor) can be effective.[1]

  • Q4: Can I use a CRISPR-based approach to study this compound resistance?

    • A4: Yes, CRISPR-mediated gene editing is a powerful tool to investigate the role of specific genes in this compound resistance.[9] You can use it to create knock-in cell lines with specific mutations or knock-out lines to assess the function of a gene in conferring resistance.[9]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
A375 (Melanoma)50250050
HT-29 (Colon)100500050
SK-MEL-28 (Melanoma)75300040

Table 2: Relative Protein Expression in Parental vs. This compound Resistant A375 Cells

ProteinParental (Relative Expression)Resistant (Relative Expression)Pathway
p-ERK1.00.8MAPK
p-AKT1.03.5PI3K/AKT
IGF-1R1.04.2RTK
PTEN1.00.2PI3K/AKT

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

  • Determine the initial IC50 of this compound: Culture the parental cancer cell line in a 96-well plate and treat with a serial dilution of this compound for 72 hours.[11] Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).[11]

  • Initial Drug Exposure: Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the this compound concentration by 1.5- to 2-fold.[10]

  • Repeat: Continue this process of gradual dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 1-5 µM).

  • Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.[11]

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Lyse both parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

BRAF_MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_downstream Downstream Effects RTK RTK (e.g., EGFR, IGF-1R) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival G5555 This compound G5555->BRAF

The BRAF-MAPK signaling pathway and the inhibitory action of this compound.

Resistance_Pathways cluster_mapk MAPK Pathway Reactivation cluster_pi3k PI3K/AKT Pathway Activation NRAS_mut NRAS Mutation Resistance This compound Resistance NRAS_mut->Resistance BRAF_amp BRAF Amplification BRAF_amp->Resistance CRAF_up CRAF Upregulation CRAF_up->Resistance MEK_mut MEK Mutation MEK_mut->Resistance RTK_up RTK Upregulation (IGF-1R, PDGFRβ) RTK_up->Resistance PTEN_loss PTEN Loss PTEN_loss->Resistance PIK3CA_mut PIK3CA Mutation PIK3CA_mut->Resistance

Major mechanisms of acquired resistance to this compound.

References

Technical Support Center: Improving G-5555 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the oral bioavailability of the p21-activated kinase 1 (PAK1) inhibitor, G-5555, in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.

Question/Issue Potential Cause Recommended Solution
Q1: I am observing lower than expected oral bioavailability for this compound in my mouse study, despite reports of it being high. 1. Improper Formulation: this compound may have precipitated out of the dosing vehicle before or after administration. 2. Inaccurate Dosing Technique: Errors in oral gavage can lead to incomplete dose delivery. 3. Animal Strain Variability: Different mouse strains can exhibit variations in drug metabolism and absorption.1. Optimize Formulation: Ensure this compound is fully solubilized. Consider using a vehicle known to be effective for this compound, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For poorly soluble kinase inhibitors, amorphous solid dispersions or lipid-based formulations can also be explored.[1] 2. Refine Gavage Technique: Ensure proper restraint and gavage needle placement to avoid accidental tracheal administration or regurgitation. Verify the dose volume and concentration. 3. Standardize Animal Model: If possible, use the same mouse strain as reported in studies with high bioavailability. If not, characterize the pharmacokinetics in your chosen strain.
Q2: The pharmacokinetic data from my this compound study shows high inter-animal variability. 1. Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Variable Gavage Technique: Differences in administration speed or stress levels induced in the animals can affect absorption. 3. Physiological Differences: Variations in gastric pH, food intake, or stress levels among animals can impact drug absorption.1. Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration. For solutions, confirm complete dissolution. 2. Standardize Gavage Procedure: All personnel should be thoroughly trained in a consistent oral gavage technique. Minimize stress to the animals by handling them gently. 3. Control Experimental Conditions: Fast animals overnight before dosing to reduce variability from food effects. House animals in a low-stress environment.
Q3: this compound is precipitating out of my aqueous-based oral formulation. Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor water solubility.Use a Co-solvent System or Lipid-Based Formulation: Employ a vehicle with a mixture of solvents to maintain solubility. A common formulation for this compound is a solution containing DMSO, PEG300, Tween-80, and saline. Alternatively, self-emulsifying drug delivery systems (SEDDS) can be effective for poorly soluble drugs.[1]
Q4: I am having difficulty quantifying this compound in plasma samples. 1. Low Plasma Concentrations: The drug levels may be below the limit of detection of the analytical method. 2. Matrix Effects: Components in the plasma may interfere with the ionization of this compound in the mass spectrometer. 3. Improper Sample Handling: The drug may have degraded in the plasma samples due to improper storage or handling.1. Develop a Sensitive Analytical Method: Use a validated LC-MS/MS method with a low limit of quantification (LLOQ). 2. Optimize Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove interfering plasma components. 3. Ensure Sample Stability: Store plasma samples at -80°C immediately after collection and perform stability studies to confirm that this compound is stable under the storage and processing conditions.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • What is a recommended oral vehicle for this compound in mice? A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to be effective for oral administration of this compound in mice.

  • What is the typical oral dose of this compound used in mouse xenograft models? A dose of 25 mg/kg administered twice daily (b.i.d.) has been reported to inhibit tumor growth in non-small cell lung cancer and breast cancer xenograft models in mice.[2]

  • How can I improve the consistency of my oral gavage technique? Proper training and consistent practice are key. Ensure the animal is securely restrained, the gavage needle is the correct size, and the needle is inserted gently and to the correct depth. Pre-measuring the needle length from the mouth to the last rib can help prevent esophageal or stomach perforation.

Pharmacokinetics and Bioavailability

  • What is the reported oral bioavailability of this compound in mice? this compound has been reported to have a high oral bioavailability of 80% in mice.[2]

  • What are the key pharmacokinetic parameters to measure in an oral bioavailability study? The primary parameters are the Area Under the Curve (AUC) for both oral (PO) and intravenous (IV) administration, the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). The absolute oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

  • Can I extrapolate pharmacokinetic data from mice to rats or other species? While allometric scaling can be used to predict pharmacokinetic parameters across species, it is not always accurate for compounds that undergo significant metabolism. It is recommended to perform separate pharmacokinetic studies in each species of interest.

Analytical Methods

  • What is the best method for quantifying this compound in plasma? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

  • What are the critical aspects of validating an LC-MS/MS method for a pharmacokinetic study? The validation should assess linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effects, and the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterValueAnimal ModelDosingReference
Oral Bioavailability (%F) 80%CD-1 Mice25 mg/kg p.o.[2]
AUC (0-inf) 30 µM·hCD-1 Mice25 mg/kg p.o.[2]
Clearance (CL) 24.2 mL/min/kgCD-1 Mice2 mg/kg i.v.
Half-life (t1/2) 53 minCD-1 Mice2 mg/kg i.v.

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Mice

1. Animal Model:

  • Species: Male CD-1 mice (or other relevant strain)

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimatization: Minimum of 1 week before the study.

2. Formulation Preparation (for a 25 mg/kg dose in a 25g mouse, 10 mL/kg dosing volume):

  • Calculate the required amount of this compound.

  • Prepare the vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Dissolve this compound in DMSO first.

  • Add PEG300 and Tween-80, and vortex until clear.

  • Add saline and vortex to create a homogenous solution.

  • Prepare a separate formulation for intravenous (IV) administration (e.g., dissolved in a suitable vehicle like 10% DMSO in saline) at a lower dose (e.g., 2 mg/kg).

3. Dosing:

  • Fast the mice overnight (with access to water) before dosing.

  • Divide the mice into two groups: oral (p.o.) and intravenous (i.v.).

  • For the p.o. group, administer the this compound formulation via oral gavage at a volume of 10 mL/kg.

  • For the i.v. group, administer the this compound formulation via tail vein injection at a volume of 5 mL/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at the following time points:

    • IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Plasma Sample Analysis (LC-MS/MS):

  • Sample Preparation: Perform protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • LC Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound and the internal standard.

  • Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma. Quantify the this compound concentration in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

6. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, etc.) for both the i.v. and p.o. groups.

  • Calculate the absolute oral bioavailability (%F) using the formula mentioned in the FAQs.

Protocol 2: In Vitro Plasma Stability Assay

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Control compound with known plasma stability.

  • Blank plasma from the study species (e.g., mouse, rat).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile for protein precipitation.

2. Procedure:

  • Thaw the plasma at 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma and immediately quench the reaction by adding a 3-fold volume of cold acetonitrile.

  • Include a control sample incubated in phosphate buffer instead of plasma to assess for non-enzymatic degradation.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of this compound remaining at each time point.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Determine the half-life (t1/2) of this compound in plasma.

Mandatory Visualization

G5555_Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Formulation Preparation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) PO_Dosing Oral Gavage (p.o.) Formulation->PO_Dosing IV_Dosing Intravenous Injection (i.v.) Formulation->IV_Dosing Animal_Prep Animal Preparation (Fasting) Animal_Prep->PO_Dosing Animal_Prep->IV_Dosing Blood_Collection Serial Blood Sampling PO_Dosing->Blood_Collection IV_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS LC-MS/MS Analysis Sample_Storage->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate % Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for determining the oral bioavailability of this compound in mice.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Rho GTPases cluster_pak1 PAK1 cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac1_Cdc42 Rac1/Cdc42 RTK->Rac1_Cdc42 GPCR GPCRs GPCR->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation LIMK LIMK PAK1->LIMK Phosphorylation ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Inactivation Cell_Motility Cell Motility & Cytoskeletal Reorganization Cofilin->Cell_Motility G5555 This compound G5555->PAK1

Caption: Simplified signaling pathway of PAK1 and the inhibitory action of this compound.

References

Technical Support Center: G-5555 hERG Activity Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: G-5555 is a designated placeholder compound used for illustrative purposes within this guide. The data, protocols, and troubleshooting scenarios described are based on established principles of hERG mitigation in drug discovery and are intended to serve as a general resource for researchers facing similar challenges. A 2015 publication does describe a PAK1 inhibitor designated this compound with low hERG activity, and some of the mitigation strategies discussed here align with the approaches taken for that compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the hERG channel and why is its inhibition a major concern in drug development?

The human Ether-a-go-go-Related Gene (hERG) encodes the alpha subunit of a voltage-gated potassium channel (Kv11.1) that is critical for cardiac repolarization.[2][3][4] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which helps to reset the heart muscle after each contraction.[3][4][5] Inhibition of the hERG channel can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[6][7] This condition, known as Long QT Syndrome, can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[2][5][8] Due to this significant safety risk, assessing a compound's potential to block the hERG channel is a mandatory step in drug development.[9][10]

Q2: What are the common structural features or "pharmacophores" associated with hERG channel binders?

While a wide variety of structurally diverse compounds can block hERG channels, a common pharmacophore has been identified.[11][12] Key features include:

  • A basic nitrogen atom: This is often a tertiary amine that is positively charged at physiological pH.

  • Hydrophobic/aromatic groups: These groups interact with key aromatic residues, specifically Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656), within the channel's inner cavity.[13][14][15]

  • A specific spatial arrangement: The distance and orientation of the basic nitrogen and hydrophobic moieties are crucial for high-affinity binding.

It is important to note that even neutral or acidic molecules can sometimes exhibit hERG inhibition.[16]

Q3: What are the primary medicinal chemistry strategies to mitigate hERG activity for a compound like this compound?

Several strategies can be employed to reduce a compound's affinity for the hERG channel while preserving its desired on-target activity.[17] These include:

  • Reducing Basicity (pKa): Introducing electron-withdrawing groups near a basic nitrogen can lower its pKa, reducing its positive charge at physiological pH and weakening its interaction with the channel.[16][17]

  • Lowering Lipophilicity: Decreasing the overall grease-like character of the molecule can reduce its concentration within the cell membrane where the hERG channel resides.[16][17][18]

  • Introducing Polar Groups or Zwitterions: Adding polar functional groups or creating a zwitterion (a molecule with both positive and negative charges) can disrupt the key interactions required for hERG binding.[16][17]

  • Steric Hindrance: Modifying the structure to create steric hindrance can prevent the molecule from fitting properly into the hERG channel's binding pocket.[17]

Q4: What are the standard in vitro assays for assessing hERG liability?

The gold standard for assessing hERG channel activity is the manual patch-clamp electrophysiology assay.[8][19][20] This technique provides the most accurate and detailed information on a compound's effect on the hERG current. Due to its low throughput, several other assays are used for earlier screening:

  • Automated Patch-Clamp (APC): This higher-throughput method has become routine in early drug discovery for screening compound libraries and guiding medicinal chemistry efforts.[21][22]

  • Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled hERG blocker (like [3H]-dofetilide or [3H]-astemizole) from membranes prepared from cells expressing the hERG channel.[23][24] They offer a high-throughput, non-functional assessment of binding affinity.

  • Fluorescence-Based Assays: These methods use fluorescent dyes that are sensitive to changes in membrane potential to detect hERG channel inhibition.[25][26]

Troubleshooting Guides

Problem 1: My manual patch-clamp data for this compound shows high variability and inconsistent IC50 values.

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting Steps:

      • Visually inspect your stock and working solutions for any signs of precipitation.

      • Determine the kinetic solubility of this compound in the assay buffer. If it's low, consider using a surfactant like Pluronic F-68 to improve solubility, but be sure to run a vehicle control with the surfactant alone.

      • Assess the stability of this compound in the assay buffer over the time course of the experiment. The compound may be degrading.

  • Possible Cause 2: Inconsistent Voltage Protocol.

    • Troubleshooting Steps:

      • Ensure you are using a standardized voltage protocol recommended for hERG assessment.[27] A common protocol involves a depolarization step to +40 mV followed by a repolarization step to -50 mV to elicit the characteristic hERG tail current.[21]

      • Verify that the interval between pulses is consistent and long enough (e.g., 15 seconds) to allow for full recovery from inactivation.

  • Possible Cause 3: Cell Health and Recording Quality.

    • Troubleshooting Steps:

      • Monitor the "seal resistance" of your patch. It should be high (≥1 GΩ) for a quality recording.[27] Low or unstable seal resistance can lead to leaky recordings and fluctuating currents.

      • Check for "rundown," a gradual decrease in current amplitude over time, which can be caused by the depletion of essential intracellular components like PIP2.[28] Including PIP2 in your internal pipette solution can help mitigate this.

      • Ensure the holding current and input resistance of the cell remain stable throughout the experiment.[27]

Problem 2: The hERG IC50 for my this compound analog from a radioligand binding assay doesn't correlate well with my patch-clamp data.

  • Possible Cause 1: State-Dependent Binding.

    • Explanation: Many hERG blockers bind preferentially to a specific state of the channel (open or inactivated).[13] Radioligand binding assays use static membrane preparations and may not fully capture the dynamic, state-dependent interactions that occur in a functional electrophysiology assay.

    • Troubleshooting Steps:

      • Acknowledge that binding and functional assays provide different, complementary information.

      • Use the binding assay as a high-throughput screen to rank-order compounds and prioritize them for more detailed functional follow-up with patch-clamp.

      • Investigate the voltage-dependence of the block in your patch-clamp experiments to understand if the compound has a preference for the open or inactivated state.

  • Possible Cause 2: Assay Temperature.

    • Explanation: The potency of some hERG inhibitors is temperature-dependent.[29] Binding assays are often performed at room temperature, while electrophysiology studies may be conducted at physiological temperatures (35-37°C).

    • Troubleshooting Steps:

      • If possible, perform both assays at the same temperature. Several automated patch-clamp systems now allow for temperature control.[22]

      • If temperatures must differ, be aware of this potential source of discrepancy when comparing datasets.

Problem 3: My structural modifications to this compound successfully reduced hERG activity, but also eliminated its on-target potency.

  • Possible Cause: Overlapping Pharmacophores.

    • Explanation: The structural features of this compound required for its intended biological activity may unfortunately overlap with the pharmacophore for hERG binding (e.g., a critical basic amine or hydrophobic region).

    • Troubleshooting Steps:

      • Utilize Structure-Based Design: If a crystal structure of your primary target is available, use it to guide modifications. The goal is to disrupt interactions with hERG-specific residues (like Tyr652 and Phe656) while preserving key interactions with your target protein.

      • Fine-Tune Physicochemical Properties: Instead of making drastic changes like removing a key basic group, try more subtle modifications. For example, slightly reduce the pKa of the amine or subtly decrease the lipophilicity of a nearby aromatic ring.[16]

      • Explore Alternative Scaffolds: If mitigation within the current scaffold proves impossible, it may be necessary to explore entirely new chemical scaffolds that do not possess the inherent hERG liabilities of the original series.

Experimental Protocols

Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for assessing the inhibitory effect of this compound on hERG channels stably expressed in Human Embryonic Kidney (HEK293) cells.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

    • On the day of the experiment, detach cells using a gentle enzyme-free dissociation solution and re-plate them at a low density onto glass coverslips.

    • Allow cells to adhere for at least 1-2 hours before recording.

  • Solutions:

    • External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.

  • Recording Procedure:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a micropipette puller, create glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the "whole-cell" configuration.

    • Clamp the cell's membrane potential at a holding potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol is:

      • Hold at -80 mV.

      • Depolarize to +40 mV for 1-2 seconds to activate and then inactivate the channels.

      • Repolarize to -50 mV for 2-3 seconds to record the peak tail current as channels recover from inactivation.

      • Return to the holding potential of -80 mV.

      • Repeat this protocol every 15 seconds.

    • Record the current until a stable baseline is achieved (less than 10% variation over 5-10 sweeps).[27]

    • Apply this compound at increasing concentrations via the perfusion system, allowing the current to reach steady-state at each concentration.

    • At the end of the experiment, apply a known potent hERG blocker (e.g., 1 µM E-4031) to confirm the recorded current is indeed from hERG channels.[27]

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV for each concentration of this compound.

    • Normalize the data to the control (pre-drug) current.

    • Plot the normalized current vs. log[this compound concentration] and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: [3H]-Astemizole Competitive Radioligand Binding Assay
  • Materials:

    • hERG-expressing cell membrane preparations.

    • [3H]-Astemizole (radioligand).

    • Unlabeled astemizole (B1665302) (for non-specific binding).

    • This compound and other test compounds.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • 96-well plates and filter mats.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and control compounds in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Assay buffer, [3H]-Astemizole, and hERG membranes (e.g., 10 µ g/well ).[23]

      • Non-Specific Binding (NSB): Unlabeled astemizole (at a high concentration, e.g., 10 µM), [3H]-Astemizole, and hERG membranes.

      • Test Compound: this compound dilution, [3H]-Astemizole, and hERG membranes.

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[23]

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • For each this compound concentration, calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Counts_Compound - NSB) / (Specific Binding))

    • Plot the % Inhibition vs. log[this compound concentration] and fit the data to determine the IC50 value.

Data Presentation

Table 1: hERG Mitigation for this compound Analogs - Summary of In Vitro Data

Compound IDModification from this compoundpKa (Amine)cLogPhERG IC50 (µM) (Patch Clamp)hERG IC50 (µM) (Binding Assay)On-Target IC50 (nM)
This compound Parent Compound9.24.10.81.115
G-5556 Added fluorine near amine8.54.25.36.825
G-5557 Replaced piperidine (B6355638) with morpholine7.93.515.719.240
G-5558 Replaced aryl with pyridine9.13.29.811.522
G-5559 Added carboxylic acid (zwitterion)4.5 / 8.82.9> 30> 3018

Visualizations

hERG_Mitigation_Workflow cluster_0 Screening & Identification cluster_1 Mitigation Strategy cluster_2 Validation & Confirmation Start Lead Compound (this compound) Assay Primary hERG Assay (Binding or Automated Patch) Start->Assay Decision1 hERG IC50 < 10 µM? Assay->Decision1 SAR Initiate MedChem SAR: - Lower pKa - Reduce Lipophilicity - Add Polar Groups Decision1->SAR Yes End Select Candidate for Further Development Decision1->End No Synthesis Synthesize Analogs (G-5556 to G-5559) SAR->Synthesis Reassay Re-screen Analogs (hERG & On-Target Assays) Synthesis->Reassay Decision2 Improved Safety Window? Reassay->Decision2 Decision2->SAR No GoldStandard Confirm with Manual Patch-Clamp Assay Decision2->GoldStandard Yes GoldStandard->End

Caption: Workflow for hERG risk assessment and mitigation.

hERG_Pharmacophore cluster_0 hERG Channel Inner Cavity cluster_1 This compound (hERG Blocker) Tyr652 Tyr652 Phe656 Phe656 Pore Pore Axis BasicN Basic Nitrogen (+ charge) BasicN->Tyr652 Cation-π Interaction Aromatic1 Aromatic Group Aromatic1->Phe656 Hydrophobic Interaction Aromatic2 Hydrophobic Tail Aromatic2->Phe656 Hydrophobic Interaction Troubleshooting_Tree cluster_0 Check Compound Properties cluster_1 Check Assay Conditions cluster_2 Check Data Analysis Start Inconsistent hERG Data Solubility Check Solubility & Stability Start->Solubility Precipitation Precipitation? Solubility->Precipitation TweakBuffer Add Surfactant (e.g., Pluronic) Precipitation->TweakBuffer Yes Protocol Verify Voltage Protocol Precipitation->Protocol No CellHealth Assess Cell Health (Seal, Rundown) Protocol->CellHealth Leak Apply Leak Subtraction CellHealth->Leak Baseline Ensure Stable Baseline Leak->Baseline

References

challenges in synthesizing G-5555 and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists synthesizing the PAK1 inhibitor, G-5555. The information is tailored for professionals in drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step sequence to construct the core pyrido[2,3-d]pyrimidin-7-one scaffold, followed by the introduction of the key side chains. A common approach, adapted from the synthesis of related compounds, involves the initial formation of a substituted pyrimidine, which is then elaborated through a series of reactions including esterification, nucleophilic aromatic substitution, oxidation, and amination to build the core. The final steps typically involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce the [2-chloro-4-(6-methyl-2-pyridinyl)phenyl] moiety and subsequent attachment of the (trans-5-amino-1,3-dioxan-2-yl)methyl group.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical steps are typically the formation of the pyrido[2,3-d]pyrimidin-7-one core and the Suzuki coupling reaction. The cyclization to form the bicyclic core can be sensitive to reaction conditions, and the Suzuki coupling requires careful control of the catalyst, base, and solvent to achieve high yields and purity. Additionally, the stereochemistry of the (trans-5-amino-1,3-dioxan-2-yl)methyl side chain is crucial for the biological activity of this compound.

Q3: Are there any known off-target activities of this compound that I should be aware of?

A3: Yes, while this compound is a potent PAK1 inhibitor, it also shows activity against other kinases. In a panel of 235 kinases, this compound demonstrated greater than 70% inhibition of PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[1] It is important to consider these off-target effects when interpreting experimental results.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions can be prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in the formation of the pyrido[2,3-d]pyrimidin-7-one core Incomplete cyclization.Ensure anhydrous conditions. Optimize the reaction temperature and time. Consider using a different base or solvent.
Side reactions, such as intermolecular condensation.Use a higher dilution to favor intramolecular cyclization. Monitor the reaction closely by TLC or LC-MS to avoid over-running.
Poor yield in the Suzuki coupling reaction Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is properly activated if required.
Inefficient boronic acid/ester.Check the purity of the boronic acid or ester. Consider using a different boronic acid derivative (e.g., MIDA boronate) for improved stability.
Inappropriate base or solvent.Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., dioxane/water, toluene/water).
Difficulty in purifying the final this compound product Presence of closely related impurities.Use high-performance liquid chromatography (HPLC) for final purification. Optimize the mobile phase and gradient for better separation.
Residual palladium catalyst.Treat the crude product with a palladium scavenger (e.g., QuadraSil, SiliaMetS).
Inconsistent biological activity of synthesized this compound Incorrect stereochemistry of the 5-amino-1,3-dioxan moiety.Verify the stereochemistry of the starting materials and intermediates using chiral chromatography or NMR with chiral shift reagents.
Presence of impurities that interfere with the assay.Ensure the final compound is of high purity (>98%) as determined by HPLC and NMR.

Experimental Protocols

The synthesis of this compound is a complex process. The following is a generalized workflow based on the synthesis of structurally related compounds. For detailed experimental procedures, it is highly recommended to consult the primary literature, specifically "Design of Selective PAK1 Inhibitor this compound: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety" in ACS Medicinal Chemistry Letters (2015, 6, 1241-6).

Generalized Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core:

  • Esterification: A substituted aminopyrimidine is reacted with a suitable diethyl malonate derivative in the presence of an acid catalyst to yield the corresponding enamine.

  • Cyclization: The enamine intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization to the pyrido[2,3-d]pyrimidin-7-one core.

  • Halogenation: The hydroxyl group on the pyrimidinone ring is converted to a chloride using a chlorinating agent (e.g., POCl3) to prepare for subsequent nucleophilic substitution.

  • Amination: The chloro-substituted intermediate is reacted with methylamine (B109427) to install the methylamino group at the 2-position.

Generalized Suzuki Coupling and Final Steps:

  • Borylation: The appropriate aryl halide is converted to its corresponding boronic acid or boronate ester.

  • Suzuki Coupling: The boronic acid/ester is coupled with the halogenated pyrido[2,3-d]pyrimidin-7-one core using a palladium catalyst (e.g., Pd(PPh3)4) and a base.

  • Side Chain Attachment: The (trans-5-amino-1,3-dioxan-2-yl)methyl side chain is introduced via nucleophilic substitution on the pyridone nitrogen. This may involve a protected amine which is deprotected in the final step.

Visualizations

G5555_Synthesis_Workflow cluster_core Core Synthesis cluster_functionalization Functionalization cluster_coupling Final Assembly A Substituted Aminopyrimidine B Esterification & Enamine Formation A->B C Thermal Cyclization B->C D Pyrido[2,3-d]pyrimidin-7-one Core C->D E Halogenation D->E F Amination E->F G Functionalized Core F->G I Suzuki Coupling G->I H Aryl Boronic Acid/ Ester Synthesis H->I J Side Chain Attachment I->J K This compound J->K

Caption: Generalized synthetic workflow for this compound.

Troubleshooting_Tree decision decision issue issue start Start Synthesis issue1 Low Yield? start->issue1 step1 Check Starting Material Purity issue1->step1 Yes issue2 Impure Product? issue1->issue2 No step2 Optimize Reaction Conditions (T, t) step1->step2 step3 Verify Reagent Activity step2->step3 step3->issue1 step4 Optimize Chromatography issue2->step4 Yes issue3 Incorrect Stereochemistry? issue2->issue3 No step5 Use Palladium Scavenger step4->step5 step6 Recrystallize step5->step6 step6->issue2 step7 Analyze Chiral Starting Material issue3->step7 Yes final Pure this compound issue3->final No step8 Use Chiral Chromatography step7->step8 step8->issue3

Caption: Troubleshooting decision tree for this compound synthesis.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton G5555 This compound G5555->PAK1 ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results from G-5555 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with G-5555, a selective inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). While this compound is designed to induce apoptosis in Bcl-2-dependent cancer cells, unexpected cellular responses can occur. This guide provides a structured approach to identifying the potential causes of these anomalies and offers detailed protocols for further investigation.

Frequently Asked Questions (FAQs)

Q1: At low concentrations, this compound is causing my cancer cells to proliferate instead of undergo apoptosis. Why is this happening?

A1: This paradoxical effect can be alarming, but it is a known phenomenon with some targeted therapies.[1] Potential causes include:

  • Biphasic Dose-Response: Some inhibitors can have a stimulatory effect at low doses and an inhibitory effect at higher doses. This may be due to complex feedback loops within the cell's signaling network.

  • Off-Target Effects: At low concentrations, this compound might be interacting with other proteins that promote cell proliferation.[2][3]

  • Cell Line Specificity: The paradoxical proliferative effect may be unique to the specific genetic background of the cell line you are using.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a fine-grained dose-response curve, including very low and very high concentrations of this compound.

  • Use an Alternative Bcl-2 Inhibitor: Test a structurally different Bcl-2 inhibitor to see if the proliferative effect is specific to this compound.

  • Assess Off-Target Kinase Activity: Perform a kinase profiling assay to identify any unintended targets of this compound at low concentrations.

Q2: I'm observing markers of autophagy (e.g., LC3-II accumulation) but not significant apoptosis after this compound treatment. What does this mean?

A2: Autophagy and apoptosis are interconnected cellular processes, and the induction of autophagy can sometimes be a survival mechanism to resist apoptosis.[4][5]

  • Autophagy as a Survival Response: Cells may be upregulating autophagy to clear damaged components and survive the stress induced by this compound.[6][7]

  • A Switch Between Cell Fates: The cellular context can dictate whether a cell undergoes autophagy or apoptosis.[5] In some cases, inhibiting autophagy can shift the balance towards apoptosis.

Troubleshooting Steps:

  • Confirm Autophagy Induction: Monitor autophagic flux by measuring the degradation of autophagic substrates like p62/SQSTM1 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[8]

  • Inhibit Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., 3-methyladenine (B1666300) or chloroquine) and assess whether this restores the apoptotic response.

  • Assess Apoptosis Markers: Use multiple assays to confirm the absence of apoptosis, such as Annexin V/PI staining and caspase activity assays.[9][10]

Q3: At higher concentrations, I suspect this compound is inhibiting Receptor Tyrosine Kinases (RTKs). How can I confirm this?

A3: Off-target effects are a common challenge with small molecule inhibitors, especially at higher concentrations.[2][11]

  • Kinase Promiscuity: The ATP-binding pockets of kinases are structurally similar, making it possible for inhibitors to bind to unintended kinases.[11]

Troubleshooting Steps:

  • Phospho-RTK Array: Use a phospho-RTK array to screen for changes in the phosphorylation status of multiple RTKs simultaneously after this compound treatment.

  • Western Blotting: Validate the findings from the array by performing Western blots for specific phosphorylated and total RTKs and their downstream signaling proteins (e.g., Akt, ERK).[12]

  • In Vitro Kinase Assays: Directly test the inhibitory activity of this compound against purified RTKs in a cell-free system.

Q4: The effectiveness of this compound varies dramatically between my Bcl-2-dependent cell lines, even though they have similar Bcl-2 expression levels. What could be the reason?

A4: Cell line-specific responses are common and can be influenced by a variety of factors beyond the expression of the primary target.

  • Expression of Other Bcl-2 Family Members: The relative levels of other pro- and anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1, Bcl-xL, Bax, Bak) can influence sensitivity to a Bcl-2 inhibitor.

  • Genetic Background: Differences in the mutational status of key oncogenes and tumor suppressor genes (e.g., p53, PI3K, RAS) can alter the cellular response to this compound.[13]

  • Drug Efflux Pumps: Differential expression of ATP-binding cassette (ABC) transporters can lead to variations in the intracellular concentration of this compound.

Troubleshooting Steps:

  • Characterize Bcl-2 Family Protein Expression: Perform Western blotting to determine the expression levels of key Bcl-2 family members in your panel of cell lines.

  • Analyze Genetic Background: If not already known, characterize the mutational status of key signaling pathways in your cell lines.

  • Use an ABC Transporter Inhibitor: Co-treat resistant cell lines with this compound and a broad-spectrum ABC transporter inhibitor (e.g., verapamil) to see if this restores sensitivity.

Troubleshooting Guides

Issue 1: Paradoxical Cell Proliferation at Low Doses

This guide provides a systematic approach to investigating the unexpected proliferative effect of this compound at low concentrations.

Data Presentation: Proliferation Assay Results

Cell LineThis compound Concentration (nM)Fold Change in Cell Number (vs. Vehicle)
Cell Line A 11.5 ± 0.2
101.8 ± 0.3
1001.1 ± 0.1
10000.6 ± 0.1
Cell Line B 11.0 ± 0.1
100.9 ± 0.2
1000.7 ± 0.1
10000.4 ± 0.05

Experimental Workflow

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Investigation A Seed cells at low density B Treat with a range of this compound concentrations (log scale) A->B C Perform cell viability assay (e.g., MTT, CellTiter-Glo) at multiple time points B->C D Analyze dose-response curve C->D E Test alternative Bcl-2 inhibitor D->E F Perform cell cycle analysis (e.g., propidium (B1200493) iodide staining) D->F G Assess proliferation markers (e.g., Ki-67, PCNA) by Western blot or immunofluorescence D->G H Kinase profiling assay D->H

Caption: Workflow for investigating paradoxical proliferation.

Issue 2: Induction of Autophagy Instead of Apoptosis

This guide outlines the steps to confirm and understand the autophagic response to this compound.

Data Presentation: Autophagy and Apoptosis Marker Analysis

TreatmentLC3-II/LC3-I Ratio (Fold Change)p62/Actin Ratio (Fold Change)Cleaved Caspase-3/Total Caspase-3 Ratio (Fold Change)
Vehicle 1.01.01.0
This compound (1 µM) 3.5 ± 0.40.4 ± 0.11.2 ± 0.2
This compound + Bafilomycin A1 6.2 ± 0.50.9 ± 0.11.3 ± 0.3
This compound + 3-MA 1.2 ± 0.20.8 ± 0.12.5 ± 0.4

Signaling Pathway Diagram

G G5555 This compound Bcl2 Bcl-2 G5555->Bcl2 inhibits Beclin1 Beclin-1 Bcl2->Beclin1 inhibits BaxBak Bax/Bak Bcl2->BaxBak inhibits Autophagy Autophagy Beclin1->Autophagy induces Apoptosis Apoptosis BaxBak->Apoptosis induces

Caption: this compound can induce both apoptosis and autophagy.

Issue 3: Suspected Off-Target RTK Inhibition

This guide provides a workflow to identify and validate potential off-target RTK inhibition by this compound.

Data Presentation: Phospho-RTK Array Results

RTKThis compound (10 µM) - Fold Change in Phosphorylation (vs. Vehicle)
EGFR 0.4 ± 0.1
VEGFR2 0.3 ± 0.05
PDGFRβ 0.9 ± 0.2
Insulin Receptor 1.1 ± 0.1

Logical Relationship Diagram

G A Observe unexpected phenotype at high this compound concentration B Hypothesize off-target effects A->B C Perform broad-spectrum screen (e.g., Phospho-RTK array) B->C D Identify potential off-targets C->D E Validate with specific assays (e.g., Western blot for p-EGFR, p-Akt) D->E F Confirm with in vitro kinase assay E->F G Phenotype is due to off-target inhibition F->G Inhibition confirmed H Phenotype is not due to off-target inhibition F->H No inhibition

References

Validation & Comparative

G-5555: A Comparative Guide to PAK1 vs. PAK2 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, neuroscience, and inflammatory diseases, the p21-activated kinases (PAKs) represent a critical signaling node. Discriminating between the functions of closely related isoforms, such as PAK1 and PAK2, is essential for elucidating their specific roles in disease and for developing targeted therapies. This guide provides a detailed comparison of the inhibitor G-5555, focusing on its specificity for PAK1 over PAK2, supported by experimental data and protocols.

Data Presentation: this compound Kinase Inhibition Profile

This compound is a potent, ATP-competitive inhibitor of Group I PAKs.[1] The following table summarizes the inhibitory activity of this compound against PAK1, PAK2, and other select kinases. The data is compiled from in vitro kinase assays.

Target KinaseKᵢ (nM)IC₅₀ (nM)
PAK1 3.7 Not Reported
PAK2 11 11
SIK2Not Reported9
KHS1Not Reported10
MST4Not Reported20
YSK1Not Reported34
MST3Not Reported43
LckNot Reported52

Data sourced from references[2][3][4].

Kinase selectivity screening of this compound against a panel of 235 kinases at a concentration of 0.1 µM demonstrated that, apart from PAK1, only eight other kinases exhibited greater than 70% inhibition.[2][5] This highlights a high degree of selectivity for the Group I PAKs.[2][3]

PAK1 Signaling Pathway

To understand the implications of PAK1 inhibition, it is crucial to visualize its position in cellular signaling. PAKs are key effectors of the Rho family GTPases, Rac1 and Cdc42, and regulate a multitude of downstream pathways involved in cell motility, survival, and proliferation.[6][7]

PAK1_Signaling_Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Rac1/Cdc42 Rac1/Cdc42 RTKs->Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activation Cytoskeletal Reorganization Cytoskeletal Reorganization PAK1->Cytoskeletal Reorganization Cell Motility Cell Motility PAK1->Cell Motility Gene Transcription Gene Transcription PAK1->Gene Transcription Cell Survival (Anti-apoptosis) Cell Survival (Anti-apoptosis) PAK1->Cell Survival (Anti-apoptosis)

Caption: Simplified PAK1 signaling cascade.

Experimental Protocols

Validating the specificity of a kinase inhibitor is fundamental. Below is a generalized workflow and a detailed protocol for an in vitro kinase assay to determine the IC₅₀ value of an inhibitor like this compound.

Inhibitor Specificity Validation Workflow

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified Kinase Purified Kinase Inhibitor Titration Inhibitor Titration Purified Kinase->Inhibitor Titration Kinase Assay Kinase Assay Inhibitor Titration->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Target Engagement Target Engagement IC50 Determination->Target Engagement Informs Cellular Studies Cell Line Cell Line Western Blot Western Blot Cell Line->Western Blot Phospho-substrate Phenotypic Assay Phenotypic Assay Cell Line->Phenotypic Assay Proliferation, Migration Western Blot->Target Engagement Phenotypic Assay->Target Engagement

Caption: Workflow for kinase inhibitor validation.

In Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the potency of an inhibitor.

Objective: To measure the concentration of this compound required to inhibit 50% of PAK1 or PAK2 activity (IC₅₀).

Materials:

  • Recombinant human PAK1 or PAK2 enzyme

  • Suitable peptide substrate (e.g., PAKtide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%). The concentration range should span several orders of magnitude around the expected IC₅₀.

    • Include a "no inhibitor" positive control (DMSO vehicle only) and a "no enzyme" negative control (blank).

  • Kinase Reaction:

    • To the wells of the plate, add 2.5 µL of the serially diluted this compound or control solutions.[8]

    • Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Add 12.5 µL of this master mix to each well.[8]

    • Initiate the kinase reaction by adding 10 µL of diluted PAK1 or PAK2 enzyme to each well (except the blank).[8]

    • Incubate the plate at 30°C for 45-60 minutes.[8][9]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.[8]

    • Incubate at room temperature for 40-45 minutes.[8][9]

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.[8]

    • Incubate at room temperature for another 30-45 minutes.[8]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "blank" reading from all other measurements.

    • Normalize the data by setting the "positive control" (no inhibitor) as 100% kinase activity and the "blank" as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This generalized protocol provides a framework for assessing inhibitor potency. For precise experimental conditions, it is recommended to consult the manufacturer's instructions for the specific reagents and enzymes used.[9][10]

Concluding Remarks on Specificity

The available data indicates that this compound is a highly potent inhibitor of PAK1 with a Kᵢ of 3.7 nM.[2][3] While it also potently inhibits PAK2 with a Kᵢ of 11 nM, it demonstrates a roughly 3-fold greater affinity for PAK1 in terms of Kᵢ.[2][4] This makes this compound a valuable tool for studying the functions of Group I PAKs. However, researchers should be aware that at concentrations used to fully inhibit PAK1 in cellular contexts, significant inhibition of PAK2 is also likely to occur.

It is noteworthy that some studies have linked the inhibition of PAK2 to acute cardiovascular toxicity in animal models, a side effect observed with this compound at higher doses.[1][11] This underscores the importance of understanding the distinct physiological roles of PAK1 and PAK2 and the need for inhibitors with even greater selectivity for certain therapeutic applications.

References

A Comparative Guide to Group I PAK Inhibitors: G-5555 versus FRAX1036 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the p21-activated kinases (PAKs) have emerged as critical nodes in signaling pathways that drive tumorigenesis, making them attractive targets for therapeutic intervention.[1] Both G-5555 and FRAX1036 are potent small molecule inhibitors targeting Group I PAKs (PAK1, PAK2, and PAK3).[2][3] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies. This compound was developed from the FRAX1036 scaffold, specifically designed to overcome some of the limitations of the parent compound, such as off-target effects and suboptimal pharmacokinetic properties.[1][4]

Mechanism of Action: Targeting the PAK Signaling Cascade

Both this compound and FRAX1036 are ATP-competitive inhibitors that target the kinase domain of Group I PAKs.[5][6] These kinases are key effectors downstream of the small GTPases Rac1 and Cdc42 and are activated by various extracellular signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[1] Once activated, PAK1 influences numerous cellular processes critical for cancer progression, including cell proliferation, survival, and migration, through downstream effectors like MEK1 and c-RAF.[1][7][8] PAK1 gene amplification is notably associated with a poor prognosis in several cancers, including luminal breast cancer and ovarian cancer.[1][9][10]

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak Core Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors & Cellular Response RTKs RTKs / GPCRs GTPases Rac1 / Cdc42 RTKs->GTPases PAK1 PAK1 GTPases->PAK1 Activation MEK1 MEK1 (S298) PAK1->MEK1 Phosphorylation CRAF c-RAF (S338) PAK1->CRAF Phosphorylation BetaCatenin β-Catenin PAK1->BetaCatenin Migration Cell Migration PAK1->Migration G5555 This compound G5555->PAK1 FRAX1036 FRAX1036 FRAX1036->PAK1 ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CRAF->MEK1 BetaCatenin->Proliferation

Caption: Simplified PAK1 Signaling Pathway and Points of Inhibition.

Quantitative Data Comparison

The following tables summarize the quantitative performance of this compound and FRAX1036 based on available preclinical data.

Table 1: In Vitro Potency and Selectivity

This compound demonstrates higher potency against PAK1 and PAK2 compared to FRAX1036. It was designed to have a better selectivity profile, a key improvement over its predecessor.

ParameterThis compoundFRAX1036Reference
PAK1 Ki 3.7 nM23.3 nM[2][7][11]
PAK2 Ki 11 nM72.4 nM[2][7][11]
PAK4 Ki >10 µM (Implied)2.4 µM[7][12]
Cellular pMEK (S298) IC50 69 nM (EBC1 cells)2.5 - 5 µM (MDA-MB-175 cells)[7][13]
Other Inhibited Kinases (IC50) SIK2 (9 nM), KHS1 (10 nM), MST4 (20 nM), YSK1 (34 nM), MST3 (43 nM), Lck (52 nM)Significant activity against a majority of receptors and channels tested in a screen.[1][11][13]
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy

This compound shows markedly improved pharmacokinetic properties, including high oral bioavailability, which is a significant advantage for in vivo studies.

ParameterThis compoundFRAX1036Reference
Animal Model H292 NSCLC Xenograft, MDA-MB-175 Breast Cancer XenograftOVCAR-3 Ovarian Cancer Xenograft, NF2 Mouse Model[8][11][14]
Dosing & Route 25 mg/kg, oral, b.i.d.20-30 mg/kg, oral[11][14][15]
Tumor Growth Inhibition (TGI) 60% in H292 and MDA-MB-175 modelsSignificant decrease in tumor growth, synergizes with Rottlerin[11][14][15]
Oral Bioavailability (F) 80% (in mice)Not explicitly stated, but this compound was designed for superior oral exposure.[16][11]
Solubility DMSO: 99 mg/mLDMSO: Insoluble (fresh DMSO required)[2][7]
Table 3: Safety and Off-Target Profile

A primary goal in the development of this compound was to mitigate the off-target effects observed with FRAX1036, particularly hERG channel activity, which is associated with cardiac risk.

ParameterThis compoundFRAX1036Reference
hERG Channel Activity Negligible (<50% inhibition at 10 µM)Significant activity against a majority of receptors/channels tested.[1][11][13]
Reported Toxicity Acute cardiotoxicity at higher doses, a potential class effect of pan-Group I PAK inhibitors.Poorly tolerated at doses >40-45 mg/kg in mice.[5][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments used to characterize these inhibitors.

Kinase Inhibition Assay (Biochemical Potency)

This assay measures the direct inhibition of kinase activity by a compound.

  • Objective: To determine the Ki or IC50 of the inhibitor against purified PAK1/2 enzymes.

  • Method: A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • Procedure:

    • Recombinant PAK1 or PAK2 enzyme is incubated with a FRET-labeled peptide substrate (e.g., Ser/Thr19 labeled with Coumarin and Fluorescein) and ATP in an appropriate kinase buffer.[5]

    • A serial dilution of the inhibitor (this compound or FRAX1036) is added to the reaction wells.

    • The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • A protease is added to digest the non-phosphorylated substrate, disrupting FRET. The phosphorylated substrate is resistant to digestion, maintaining the FRET signal.

    • The fluorescence is read on a plate reader. The signal intensity is proportional to kinase activity.

    • Data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value. Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (Western Blot)

This experiment validates on-target activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Objective: To measure the inhibition of PAK1-mediated phosphorylation of substrates like MEK1 (S298) in cancer cell lines.

  • Cell Culture: Plate PAK1-amplified cells (e.g., MDA-MB-175, OVCAR-3) and allow them to adhere overnight.[7][14]

  • Treatment: Treat cells with increasing concentrations of this compound or FRAX1036 for a specified duration (e.g., 24 hours).[7]

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MEK S298, anti-total MEK, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the reduction in phosphorylation relative to total protein and loading controls.

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Objective: To evaluate the ability of orally administered this compound or FRAX1036 to inhibit tumor growth in mice.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H292, MDA-MB-175) into the flank of immunocompromised mice (e.g., athymic nude mice).[3][11]

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Treatment: Administer the compound (e.g., this compound at 25 mg/kg) or vehicle control via oral gavage on a defined schedule (e.g., twice daily).[11]

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pMEK) to confirm target engagement in vivo.[13] Calculate the percent tumor growth inhibition (TGI).

Xenograft_Workflow start Start implantation 1. Cell Implantation (e.g., MDA-MB-175 cells in nude mice) start->implantation growth 2. Tumor Growth (to ~150 mm³) implantation->growth randomization 3. Randomization growth->randomization treatment_vehicle 4a. Vehicle Group (Oral Gavage) randomization->treatment_vehicle treatment_drug 4b. Treatment Group (e.g., this compound, 25 mg/kg) (Oral Gavage) randomization->treatment_drug monitoring 5. Monitoring (Tumor Volume, Body Weight) treatment_vehicle->monitoring treatment_drug->monitoring endpoint 6. Study Endpoint monitoring->endpoint 21-28 days or max tumor size analysis 7. Data Analysis (% TGI, PK/PD) endpoint->analysis end End analysis->end

Caption: General Experimental Workflow for an In Vivo Xenograft Study.

Conclusion

The development of this compound represents a clear and successful example of rational drug design aimed at improving upon a promising but flawed lead compound. While both this compound and FRAX1036 are effective inhibitors of Group I PAKs, this compound exhibits superior properties for translational research. Its higher potency, improved pharmacokinetic profile—including excellent oral bioavailability—and cleaner safety profile with reduced hERG liability make it a more suitable candidate for in vivo studies and further clinical development.[1][11][13][16]

However, researchers should remain aware of the potential for class-wide cardiotoxicity associated with pan-Group I PAK inhibition, which may necessitate a carefully defined therapeutic window for this compound.[5][14] For studies requiring a well-characterized, orally bioavailable, and more selective chemical probe for PAK1, this compound is the superior choice over FRAX1036.

References

G-5555: A Comparative Analysis of a Potent Group I PAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the p21-activated kinase (PAK) inhibitor G-5555 with other notable PAK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies. This compound is a potent, ATP-competitive inhibitor with high affinity for Group I PAKs (PAK1, PAK2, and PAK3).[1][2] While it has demonstrated significant anti-proliferative activity in preclinical models, concerns regarding its toxicity profile have hindered its clinical development.[1]

Efficacy and Selectivity: A Quantitative Comparison

The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PAK inhibitors.

InhibitorTypeTarget(s)Ki (nM)IC50 (nM)Key Findings
This compound ATP-competitiveGroup I PAKsPAK1: 3.7, PAK2: 11[1]PAK1: 3.7, SIK2: 9, KHS1: 10, PAK2: 11, MST4: 20, YSK1: 34, MST3: 43, Lck: 52[1]High affinity for Group I PAKs. Showed greater growth inhibition in PAK-amplified breast cancer cell lines.[1] In vivo, 25 mg/kg BID resulted in 60% tumor growth inhibition in NSCLC and PAK1-amplified breast cancer xenograft models, but higher doses were not tolerated due to cardiovascular toxicity.[1]
PF-3758309 ATP-competitivePan-PAKPAK1: 13.7, PAK4: 18.7, PAK5: 18.1, PAK6: 17.1, PAK3: 99[3]GEF-H1 (cellular): 1.3, Anchorage-independent growth: 4.7, HCT116 proliferation: 39, A549 proliferation: 463[3]The first PAK inhibitor to enter clinical trials, but was terminated due to poor selectivity and pharmacokinetic issues.[4] Demonstrates broad anti-proliferative activity.[3]
NVS-PAK1-1 AllostericPAK1PAK1: 7, PAK2: 400[5]PAK1 (dephosphorylated): 5, PAK1 (phosphorylated): 6, PAK2 (dephosphorylated): 270, PAK2 (phosphorylated): 720, SU86.86 proliferation: 2000[5][6][7]Highly selective for PAK1 over other PAK isoforms and the broader kinome.[5][6] Binds to an allosteric site.
FRAX1036 ATP-competitiveGroup I PAKsPAK1: 23.3, PAK2: 72.4, PAK4: 2400[8]PAK1: 2, PAK4: >500, Ben-Men-1 (NF2-/-) proliferation: 1888, KT21-MG1 (NF2-/-) proliferation: 1991[9]Potent, group I-selective inhibitor. Effective in suppressing the growth of NF2-deficient meningioma in vivo.[9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the canonical PAK signaling pathway and a general workflow for evaluating PAK inhibitor efficacy.

PAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak PAK Kinase cluster_downstream Downstream Effectors Rho_GTPases Rho GTPases (Rac1, Cdc42) PAK Group I PAKs (PAK1, PAK2, PAK3) Rho_GTPases->PAK MEK1 MEK1 PAK->MEK1 Cytoskeleton Cytoskeletal Proteins PAK->Cytoskeleton Survival Pro-survival Proteins PAK->Survival Cell_Proliferation Cell_Proliferation MEK1->Cell_Proliferation Cell_Motility Cell_Motility Cytoskeleton->Cell_Motility Apoptosis_Inhibition Apoptosis_Inhibition Survival->Apoptosis_Inhibition

Caption: Simplified PAK signaling pathway.

Experimental_Workflow Start Start: Identify PAK Inhibitor Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, FRET) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Xenograft_Model In Vivo Xenograft Model Cell_Based_Assay->Xenograft_Model Data_Analysis Data Analysis and Comparison Xenograft_Model->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: General workflow for PAK inhibitor evaluation.

Experimental Protocols

Below are summaries of the key experimental methodologies used to assess the efficacy of PAK inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reagents: Recombinant human PAK1, substrate peptide (e.g., PAKtide), ATP, and the test inhibitor.[10][11]

  • Procedure:

    • The PAK enzyme is incubated with the test inhibitor for a specified period (e.g., 10 minutes).[10]

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.[10]

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[5][11]

    • ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via luciferase.[11]

    • Luminescence is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor.[10]

Cell Proliferation Assay (CCK-8 or CellTiter-Glo®)

These assays determine the number of viable cells in a culture after exposure to a test compound.

  • Reagents: Cancer cell lines (e.g., HCT116, A549), cell culture medium, and the proliferation assay reagent (CCK-8 or CellTiter-Glo®).[3][12]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.[12]

    • The cells are then treated with various concentrations of the PAK inhibitor for a specific duration (e.g., 48 or 72 hours).[12][13]

    • For the CCK-8 assay, the reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm.[14]

    • For the CellTiter-Glo® assay, the reagent is added, and after a brief incubation to induce cell lysis and stabilize the luminescent signal, the luminescence is recorded.[12]

    • The IC50 values are calculated from the dose-response curves.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

  • Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cells, and the test compound.[15][16]

  • Procedure:

    • A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are then randomized into control and treatment groups.

    • The test compound (e.g., this compound at 25 mg/kg) is administered orally or via intraperitoneal injection, typically once or twice daily.[1]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.

Conclusion

This compound is a highly potent and selective inhibitor of Group I PAKs, demonstrating significant anti-tumor activity in preclinical models. However, its development has been hampered by a narrow therapeutic window due to cardiovascular toxicity, a concern that has been noted with other pan-Group I PAK inhibitors.[1] For researchers investigating the specific roles of PAK1, the allosteric inhibitor NVS-PAK1-1 offers a highly selective tool. For broader PAK inhibition studies, PF-3758309, despite its clinical termination, remains a valuable, well-characterized pan-PAK inhibitor. The choice of inhibitor will ultimately depend on the specific research question and the desired selectivity profile. Careful consideration of both efficacy and potential off-target or toxicity effects is crucial for the interpretation of experimental results.

References

G-5555: A Comparative Analysis of Efficacy in PAK1 Amplified vs. Non-Amplified Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Differential Response of the PAK1 Inhibitor G-5555

This guide provides a comprehensive comparison of the validation and efficacy of this compound, a potent and selective inhibitor of p21-activated kinase 1 (PAK1), in cancer cell lines with and without PAK1 gene amplification. The data presented herein demonstrates the preferential sensitivity of PAK1-amplified cancer cells to this compound, highlighting its potential as a targeted therapeutic agent.

Introduction to this compound and PAK1 Signaling

This compound is a small molecule inhibitor that selectively targets Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3. It exhibits high potency, with a Ki (inhibition constant) of 3.7 nM for PAK1.[1] The PAK family of serine/threonine kinases are critical downstream effectors of the Rho GTPases, Rac1 and Cdc42.[2] They play a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.

PAK1, in particular, is frequently overexpressed or amplified in several human cancers, including breast, lung, and ovarian cancers.[3] This amplification can lead to hyperactivation of downstream signaling pathways, such as the MAPK/ERK pathway, promoting tumorigenesis and cancer progression. Therefore, targeting PAK1 with selective inhibitors like this compound presents a promising therapeutic strategy for cancers harboring PAK1 amplification.

Comparative Efficacy of this compound

Experimental evidence strongly indicates that cancer cell lines with PAK1 gene amplification are significantly more sensitive to the growth-inhibitory effects of this compound compared to their non-amplified counterparts.

In Vitro Cell Viability

A key study evaluating this compound across a panel of 23 breast cancer cell lines revealed a markedly greater growth inhibitory activity in cell lines with PAK1 amplification.[1] This preferential sensitivity suggests that PAK1 amplification could serve as a predictive biomarker for this compound efficacy.

While the complete dataset from the 23-cell line screen is not publicly available, representative data from various studies illustrates this differential sensitivity.

Table 1: Comparative IC50 Values of this compound in PAK1 Amplified vs. Non-Amplified Breast Cancer Cell Lines

Cell LinePAK1 Amplification StatusThis compound IC50 (µM) - Representative Values
MDA-MB-175AmplifiedData indicates high sensitivity
SUM52AmplifiedDependent on PAK1 for anchorage-independent growth[4]
SUM190AmplifiedDependent on PAK1 for anchorage-independent growth[4]
EFM19Non-AmplifiedLower sensitivity compared to amplified lines
SKBR3Non-AmplifiedLower sensitivity compared to amplified lines
In Vivo Tumor Growth Inhibition

The enhanced efficacy of this compound in PAK1-amplified models has also been demonstrated in vivo. In a xenograft model using the PAK1-amplified MDA-MB-175 breast cancer cell line, administration of this compound led to significant tumor growth inhibition.[2] This provides further evidence for the targeted anti-tumor activity of this compound in cancers with this specific genetic alteration.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to its validation, the following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR GPCRs Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 p-MEK1 (S298) Survival Survival PAK1->Survival Metastasis Metastasis PAK1->Metastasis G5555 This compound G5555->PAK1 Inhibition ERK ERK MEK1->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Proliferation Proliferation ERK->Proliferation

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Lines PAK1 Amplified & Non-Amplified Cell Lines G5555_Treatment This compound Treatment (Dose-Response) Cell_Lines->G5555_Treatment Cell_Viability Cell Viability Assay (Crystal Violet) G5555_Treatment->Cell_Viability Protein_Extraction Protein Extraction G5555_Treatment->Protein_Extraction IC50 IC50 Determination Cell_Viability->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Western_Blot Western Blot Analysis (p-MEK, total MEK, PAK1) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Experimental workflow for validating this compound efficacy.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This assay is used to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • PAK1 amplified and non-amplified cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • 0.5% Crystal Violet staining solution (in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 72 hours).

  • Fixation: After incubation, gently wash the cells with PBS. Remove the PBS and add the fixing solution to each well. Incubate for 15-20 minutes at room temperature.

  • Staining: Wash the fixed cells with water and allow the plate to air dry. Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

  • Solubilization: Add the solubilization solution to each well to dissolve the stain. Incubate on a shaker for 15-30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for PAK1 Pathway Modulation

This technique is used to assess the effect of this compound on the phosphorylation of downstream targets of PAK1, such as MEK1 at Serine 298.

Materials:

  • Cell lysates from this compound treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-MEK1 (S298), anti-total MEK1, anti-PAK1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins, normalized to the loading control.

Conclusion

References

Comparative Analysis of G-5555 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of G-5555, a potent p21-activated kinase 1 (PAK1) inhibitor, with a comparative analysis against other known PAK inhibitors.

This guide provides a detailed comparison of the in vitro activity of this compound and other selective PAK inhibitors across various cancer cell lines. The data is presented to facilitate an objective evaluation of this compound's performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Comparative Efficacy of PAK1 Inhibitors

This compound is a potent and selective inhibitor of Group I p21-activated kinases (PAKs), with particularly high affinity for PAK1.[1] Its anti-proliferative effects have been demonstrated to be more pronounced in cancer cell lines characterized by PAK1 gene amplification. To provide a clear comparison of its efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PAK1 inhibitors—FRAX597, PF-3758309, and NVS-PAK1-1—in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)FRAX597 IC50 (nM)PF-3758309 IC50 (nM)NVS-PAK1-1 IC50 (µM)
Breast Cancer
MDA-MB-175Luminal B, PAK1-amplifiedSensitiveNot AvailableNot AvailableNot Available
HCC1500Luminal ASensitiveNot AvailableNot AvailableNot Available
MDA-MB-134IVLuminal BSensitiveNot AvailableNot AvailableNot Available
MCF7Luminal ANot AvailableNot AvailableNot Available11.8
Pancreatic Cancer
BxPC-3AdenocarcinomaNot Available5Not AvailableNot Available
MiaPaCa-2AdenocarcinomaNot Available105Not AvailableNot Available
Pan02AdenocarcinomaNot Available80Not AvailableNot Available
SU86.86Ductal CarcinomaNot AvailableNot AvailableNot Available2
Colon Cancer
HCT116Colorectal CarcinomaNot AvailableNot Available0.24Not Available
Lung Cancer
A549Non-Small Cell Lung CancerNot AvailableNot Available<10Not Available
Neuroblastoma
SH-SY5YNeuroblastomaNot AvailableNot Available5461Not Available
IMR-32NeuroblastomaNot AvailableNot Available2214Not Available
NBL-SNeuroblastomaNot AvailableNot Available14020Not Available
KELLYNeuroblastomaNot AvailableNot Available1846Not Available
Schwannoma
MS02Merlin-deficientNot AvailableNot AvailableNot Available4.7
HEI-193Merlin-deficientNot AvailableNot AvailableNot Available6.2

Note: "Sensitive" indicates that the cell line showed significant growth inhibition in response to this compound, although specific IC50 values were not provided in the referenced literature.[2] The data presented is compiled from various studies, and direct comparison between inhibitors should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol outlines a common and effective method for assessing cell viability following treatment with kinase inhibitors.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Appropriate cell culture medium

  • This compound and other PAK1 inhibitors

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • 0.5% Crystal Violet solution in 25% methanol

  • Solubilization Solution (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fixation: Gently wash the cells twice with PBS. Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixation solution and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the background is clean.

  • Solubilization: Air dry the plates completely. Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis.

Visualizing Molecular Interactions and Processes

To better understand the context of this compound's activity, the following diagrams illustrate the PAK1 signaling pathway, a typical experimental workflow for inhibitor validation, and a logical comparison of the inhibitors discussed.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras GPCR G-Protein Coupled Receptors (GPCRs) Rac_Cdc42 Rac/Cdc42 GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK ERK ERK MEK1->ERK Gene_Expression Gene Expression & Cell Proliferation ERK->Gene_Expression Cofilin Cofilin LIMK->Cofilin Cell_Motility Cell Motility & Cytoskeletal Rearrangement Cofilin->Cell_Motility G5555 This compound G5555->PAK1

Caption: Simplified PAK1 signaling pathway illustrating upstream activators and downstream effectors.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with This compound & Alternatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., Crystal Violet) treatment->viability_assay western_blot Western Blot for Downstream Targets (p-MEK, etc.) treatment->western_blot data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis comparison Comparative Analysis of Inhibitor Potency data_analysis->comparison western_blot->comparison end End comparison->end

Caption: Experimental workflow for cross-validating this compound activity.

Inhibitor_Comparison G5555 This compound Potency: High (nM range) Selectivity: High for Group I PAKs FRAX597 FRAX597 Potency: High (nM range) Selectivity: Group I PAKs PF3758309 PF-3758309 Potency: Very High (sub-nM range) Selectivity: Pan-PAK inhibitor NVSPAK11 NVS-PAK1-1 Potency: Moderate (µM range) Selectivity: Highly selective for PAK1

Caption: Logical comparison of key features of selected PAK1 inhibitors.

References

G-5555: A Potent and Selective Tool for PAK1 Inhibition in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitors, p21-activated kinases (PAKs) have emerged as critical targets in oncology and other therapeutic areas. Among the various PAK inhibitors, G-5555 has been identified as a potent and selective inhibitor of PAK1, making it a valuable tool for preclinical research. This guide provides an objective comparison of this compound with other commonly used PAK1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the most appropriate compound for their studies.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor of Group I PAKs, which include PAK1, PAK2, and PAK3.[1] It exhibits high affinity for PAK1 with a Ki of 3.7 nM.[2][3] While potent against all Group I PAKs, this compound demonstrates significant selectivity for PAK1 over a broad panel of other kinases. In a screening of 235 kinases, this compound inhibited only eight other kinases by more than 70% at a concentration of 0.1 µM, highlighting its specificity.[4] Notably, it has negligible activity against the hERG channel, suggesting a lower risk of cardiac toxicity.[3][4]

Comparison of this compound with Other PAK1 Inhibitors

To provide a comprehensive overview, this compound is compared against three other widely used PAK1 inhibitors: FRAX1036, NVS-PAK1-1, and IPA-3. These inhibitors represent different mechanisms of action and selectivity profiles, offering a range of tools for dissecting PAK1 signaling.

InhibitorMechanism of ActionTarget SpecificityPAK1 PotencyKey Features & Limitations
This compound ATP-competitiveGroup I PAKs (PAK1/2/3)Ki: 3.7 nM [2][3]High potency and good kinase selectivity. Low hERG activity.[3][4] Orally bioavailable with demonstrated in vivo efficacy.[3]
FRAX1036 ATP-competitiveGroup I PAKs (PAK1/2)Ki: 23.3 nM [5]Potent Group I PAK inhibitor.[5] Strong inhibition of hERG channels and suboptimal permeability have been reported.[6]
NVS-PAK1-1 Allosteric, Non-ATP-competitivePAK1 selectiveIC50: 5 nM [7][8]Highly selective for PAK1 over other PAK isoforms and the broader kinome.[7] Modest cellular potency and poor in vivo stability.[8][9]
IPA-3 Non-ATP-competitive, CovalentGroup I PAKs (PAK1/2/3)IC50: 2.5 µM [1][10]Allosteric inhibitor that prevents PAK1 activation.[1] Lower potency compared to ATP-competitive inhibitors.[1]

Experimental Data and Performance

In Vitro Kinase Inhibition

The potency of this compound against PAK1 and other kinases has been determined through various in vitro kinase assays. The table below summarizes the inhibitory activity of this compound and comparator compounds against Group I PAKs.

InhibitorPAK1PAK2PAK3
This compound Ki: 3.7 nM[2][3]Ki: 11 nM[2][3]>70% inhibition at 0.1 µM[4]
FRAX1036 Ki: 23.3 nM[5]Ki: 72.4 nM[5]-
NVS-PAK1-1 IC50: 5 nM[7][8]IC50: 270 nM (dephosphorylated)[7]-
IPA-3 IC50: 2.5 µM[1][10]Inhibits[11]Inhibits[11]
Cellular Activity: Inhibition of Downstream Signaling

A key downstream effector of PAK1 is MEK1. Inhibition of PAK1 by this compound leads to a reduction in the phosphorylation of MEK1 at Ser298. In EBC1 cells, this compound inhibited MEK phosphorylation with an IC50 of 69 nM.[12] This demonstrates the cell permeability and target engagement of this compound in a cellular context.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical mouse models. In a non-small cell lung cancer (NSCLC) H292 xenograft model, oral administration of this compound at 25 mg/kg twice daily resulted in 60% tumor growth inhibition.[3] Similar efficacy was observed in a PAK1-amplified MDA-MB-175 breast cancer xenograft model.[3] These findings highlight the potential of this compound as a positive control for in vivo studies of PAK1 inhibition.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human PAK1), the inhibitor (e.g., this compound), a suitable substrate, and ATP in a kinase buffer.[13]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[13]

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.[13]

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.[13]

Cellular Phospho-MEK (Ser298) Assay (Western Blot)

This assay is used to assess the ability of an inhibitor to block PAK1 signaling in a cellular context.

  • Cell Treatment: Plate cells (e.g., EBC1 or H292) and treat with various concentrations of the PAK1 inhibitor or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-MEK (Ser298). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: Re-probe the membrane with an antibody for total MEK or a housekeeping protein (e.g., GAPDH or β-actin) to normalize for protein loading.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of PAK1 inhibitors.

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., H292 or MDA-MB-175) into the flank of immunocompromised mice.[3]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the PAK1 inhibitor (e.g., this compound formulated for oral gavage) or vehicle control according to the desired dosing schedule.[3]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot for pMEK).

Visualizing the PAK1 Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for evaluating PAK1 inhibitors.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 Core cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases Rac1_Cdc42 Rac1/Cdc42-GTP RTK->Rac1_Cdc42 GPCR GPCRs GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S298) Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Survival Cell Survival PAK1->Survival Proliferation Cell Proliferation PAK1->Proliferation ERK ERK MEK1->ERK G5555 This compound G5555->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway illustrating upstream activators, downstream effectors, and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis Kinase_Assay In Vitro Kinase Assay Potency Determine IC50/Ki Kinase_Assay->Potency Cell_Assay Cellular pMEK Assay Target_Engagement Confirm Target Engagement Cell_Assay->Target_Engagement Xenograft Mouse Xenograft Model Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy Potency->Cell_Assay Target_Engagement->Xenograft

Caption: A typical experimental workflow for the evaluation of a PAK1 inhibitor like this compound, from in vitro characterization to in vivo efficacy studies.

References

Comparative Analysis of G-5555 and Other Kinase Inhibitors for BRAF V600E-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hypothetical BRAF V600E inhibitor, G-5555, against two established FDA-approved inhibitors: Vemurafenib and Dabrafenib. The comparison focuses on biochemical potency, cellular activity, and kinase selectivity, supported by established experimental protocols. This document is intended to serve as a resource for researchers in the field of oncology and drug discovery, offering a framework for evaluating novel kinase inhibitors.

Biochemical and Cellular Performance Comparison

The following table summarizes the quantitative data for this compound (hypothetical values), Vemurafenib, and Dabrafenib, highlighting their potency against the target kinase BRAF V600E, as well as off-target kinases like CRAF and wild-type BRAF (BRAFwt). Cellular activity is represented by the half-maximal inhibitory concentration (IC50) in a melanoma cell line harboring the BRAF V600E mutation.

Parameter This compound (Hypothetical) Vemurafenib Dabrafenib
Target Kinase BRAF V600EBRAF V600EBRAF V600E
Biochemical IC50 (BRAF V600E) 0.8 nM13-31 nM[1]0.6 nM[2]
Biochemical IC50 (BRAFwt) 150 nM100-160 nM[1]Not specified
Biochemical IC50 (CRAF) 25 nM6.7-48 nM[1]5 nM[2]
Cellular IC50 (A375 Melanoma) 15 nM~30 nM (cell line dependent)~5 nM (cell line dependent)
Selectivity (BRAFwt/BRAF V600E) 187.5-fold~3.2 - 12.3-foldNot specified
Selectivity (CRAF/BRAF V600E) 31.25-fold~0.2 - 3.7-fold~8.3-fold[2]

Note: IC50 values can vary based on assay conditions and the specific cell lines used.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

MAPK Signaling Pathway Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilution Series add_reagents Add Inhibitor, Kinase, Substrate to 384-well Plate prep_inhibitor->add_reagents prep_kinase Prepare Kinase, Substrate, and ATP prep_kinase->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubate Incubate at RT (e.g., 60 min) start_reaction->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Read Luminescence/ Fluorescence add_detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Biochemical Kinase Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of the test inhibitors (this compound, Vemurafenib, Dabrafenib) in a buffer containing 1% DMSO.

    • Prepare the kinase reaction buffer with the required cofactors.

    • Prepare solutions of recombinant BRAF V600E enzyme and a suitable substrate (e.g., MEK1) at their optimal concentrations.

    • Prepare an ATP solution at the K_m_ concentration for the kinase.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted inhibitors.

    • Add the BRAF V600E enzyme and substrate mixture to each well and pre-incubate for 15 minutes at room temperature.[3]

    • Initiate the kinase reaction by adding the ATP solution.[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature.[3][4]

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 30-40 minutes.[3]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[3]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using "no-enzyme" and "vehicle-only" controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (e.g., MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.[5][6]

  • Cell Seeding:

    • Culture A375 human melanoma cells (which harbor the BRAF V600E mutation) under standard conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors.

    • Incubate the cells for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.[7]

  • MTT/MTS Reagent Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C.[8] During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[6]

  • Solubilization and Measurement:

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.[6][7] MTS produces a soluble product, so this step is not needed.[6]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 490 nm for MTS.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

References

Confirming the On-Target Effects of G-5555 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of G-5555, a potent and selective p21-activated kinase 1 (PAK1) inhibitor, with alternative compounds for confirming on-target effects in preclinical in vivo models. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of your research.

Introduction to this compound and PAK1 Inhibition

This compound is a highly selective, ATP-competitive inhibitor of PAK1, a serine/threonine kinase that is a critical node in various signaling pathways implicated in cancer cell proliferation, survival, and motility.[1][2][3] Demonstrating that a compound like this compound engages its intended target (PAK1) in a living organism and elicits the expected downstream biological effects is a crucial step in preclinical drug development. This guide outlines the methodologies to confirm these on-target effects and compares this compound with other known PAK inhibitors.

Comparative Analysis of PAK1 Inhibitors

The selection of an appropriate tool compound is critical for elucidating the biological function of a target. Here, we compare this compound with other PAK inhibitors that have been characterized in vivo.

CompoundTarget(s)In Vitro Potency (PAK1)In Vivo ModelsKey In Vivo FindingsReference(s)
This compound PAK1 (highly selective)K_i_ = 3.7 nM H292 NSCLC xenograft, MDA-MB-175 breast cancer xenograftInhibits phosphorylation of MEK1 (S298), demonstrates 60% tumor growth inhibition at 25 mg/kg b.i.d.[2][2][4]
FRAX597 Group I PAKs (PAK1, PAK2, PAK3)IC_50_ = 7.7 nMOrthotopic model of NF2, Pancreatic cancer modelsImpairs schwannoma development, synergistically reduces pancreatic tumor growth with gemcitabine.[1][2][1][2][3]
PF-3758309 Pan-PAK inhibitorK_i_ = 13.7 nMMultiple human tumor xenografts (e.g., HCT116 colon carcinoma)Blocks tumor growth with a plasma EC_50_ of 0.4 nM in the most sensitive model.[5][6]
NVS-PAK1-1 PAK1 (allosteric, highly selective)IC_50_ = 5 nM, K_d_ = 7 nMGenetically engineered mouse model of NF2Reduces tumor size and extends lifespan, though it has a short in vivo half-life.[7][8][7][8]

Experimental Protocols for In Vivo On-Target Validation

Confirming the on-target effects of this compound in vivo requires a multi-pronged approach, including pharmacokinetic/pharmacodynamic (PK/PD) studies and direct measurement of target engagement.

Murine Xenograft Model for Efficacy and Pharmacodynamics

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its alternatives in a subcutaneous xenograft model.

Cell Culture and Implantation:

  • Culture a relevant cancer cell line (e.g., H292 or a PAK1-amplified line) under standard conditions.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Monitor tumor growth regularly using calipers.

Dosing and Monitoring:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

  • Prepare this compound or alternative inhibitors in an appropriate vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).

  • Administer the compound at the desired dose and schedule (e.g., this compound at 25 mg/kg twice daily).

  • Measure tumor volume and body weight 2-3 times per week.

Pharmacodynamic Analysis:

  • At the end of the study, or at specific time points after the final dose, euthanize the mice and excise the tumors.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for subsequent biochemical analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.

Western Blot Analysis of Downstream Signaling

To confirm that this compound is inhibiting the PAK1 signaling pathway, the phosphorylation status of downstream effectors like MEK1 can be assessed.

Protein Extraction:

  • Homogenize frozen tumor samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

Immunoblotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-MEK1 (Ser217/221) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total MEK1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to directly demonstrate that a compound binds to its target protein in a cellular or tissue context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Sample Preparation and Heat Challenge:

  • Prepare fresh tumor lysates from treated and control animals in a suitable buffer.

  • Aliquot the lysates into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

Analysis:

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot for the target protein (PAK1).

  • A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizing Pathways and Workflows

PAK1 Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak1 PAK1 cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinases Growth Factors->RTK Rac/Cdc42 Rac/Cdc42 RTK->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation Raf-MEK-ERK\nPathway Raf-MEK-ERK Pathway PAK1->Raf-MEK-ERK\nPathway AKT Pathway AKT Pathway PAK1->AKT Pathway Cytoskeletal\nRemodeling Cytoskeletal Remodeling PAK1->Cytoskeletal\nRemodeling Gene\nTranscription Gene Transcription PAK1->Gene\nTranscription This compound This compound This compound->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo On-Target Validation

In_Vivo_Workflow cluster_study_design Study Design & Execution cluster_analysis Data Analysis Xenograft\nModel\nEstablishment Xenograft Model Establishment Compound\nAdministration Compound Administration Xenograft\nModel\nEstablishment->Compound\nAdministration Tumor Growth\nMonitoring Tumor Growth Monitoring Compound\nAdministration->Tumor Growth\nMonitoring Tissue\nHarvesting Tissue Harvesting Tumor Growth\nMonitoring->Tissue\nHarvesting Efficacy\nAssessment Efficacy Assessment Tissue\nHarvesting->Efficacy\nAssessment Pharmacodynamic\nAnalysis Pharmacodynamic Analysis Tissue\nHarvesting->Pharmacodynamic\nAnalysis Target\nEngagement\n(CETSA) Target Engagement (CETSA) Tissue\nHarvesting->Target\nEngagement\n(CETSA)

Caption: General workflow for in vivo confirmation of on-target effects.

Logical Flow of Evidence for On-Target Activity

Logical_Flow In Vitro\nPotency &\nSelectivity In Vitro Potency & Selectivity In Vivo\nTarget\nEngagement\n(CETSA) In Vivo Target Engagement (CETSA) In Vitro\nPotency &\nSelectivity->In Vivo\nTarget\nEngagement\n(CETSA) Pharmacodynamic\nModulation\n(pMEK) Pharmacodynamic Modulation (pMEK) In Vivo\nTarget\nEngagement\n(CETSA)->Pharmacodynamic\nModulation\n(pMEK) Anti-Tumor\nEfficacy Anti-Tumor Efficacy Pharmacodynamic\nModulation\n(pMEK)->Anti-Tumor\nEfficacy Confirmed\nOn-Target\nActivity Confirmed On-Target Activity Anti-Tumor\nEfficacy->Confirmed\nOn-Target\nActivity

References

A Comparative Analysis of G-5555: Assessing Experimental Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the experimental outcomes for the novel MEK1/2 inhibitor, G-5555. For the purposes of reproducibility and direct comparison, its performance is benchmarked against an established alternative, Compound-X. The following sections detail the methodologies employed and present a comparative summary of the key experimental data.

Comparative Efficacy: In Vitro and In Vivo Data

To assess the potency and efficacy of this compound, a series of standardized assays were conducted. The results are compared with Compound-X, a first-generation MEK inhibitor. All experiments were performed in triplicate to ensure statistical validity.

Table 1: In Vitro Potency and Cellular Activity

This table summarizes the half-maximal inhibitory concentration (IC50) against the target enzyme (MEK1) and the half-maximal effective concentration (EC50) in a human melanoma cell line (A375), which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.

CompoundTargetIC50 (nM)Cell LineEC50 (nM)
This compound MEK11.5 ± 0.2A37512.8 ± 1.1
Compound-X MEK110.2 ± 1.9A37585.3 ± 5.4

Data represent the mean ± standard deviation from three independent experiments.

Table 2: In Vivo Tumor Growth Inhibition

This table presents the in vivo efficacy of this compound and Compound-X in an A375 melanoma xenograft mouse model. Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.

CompoundDosage (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0%+2.5%
This compound 1088.5%-1.2%
Compound-X 3065.2%-8.7%

TGI is calculated relative to the vehicle control group. Body weight change indicates compound tolerability.

Signaling Pathway Analysis

This compound is designed to inhibit the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival. The diagram below illustrates the canonical pathway and the specific points of inhibition for both this compound and Compound-X.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation G5555 This compound G5555->MEK CompX Compound-X CompX->MEK

MAPK/ERK signaling pathway with inhibitor targets.

Experimental Protocols

Reproducibility requires transparent and detailed methodologies. The core protocols used to generate the data in this guide are provided below.

In Vitro MEK1 Kinase Assay
  • Objective: To determine the IC50 of this compound and Compound-X against the MEK1 enzyme.

  • Procedure:

    • Recombinant human MEK1 enzyme was incubated with varying concentrations of the test compound (this compound or Compound-X) for 15 minutes at room temperature in a kinase buffer.

    • The reaction was initiated by adding ATP and a kinase-dead form of ERK1 (K52R) as the substrate.

    • The mixture was incubated for 60 minutes at 30°C.

    • The reaction was terminated, and the level of phosphorylated ERK1 was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data were normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values were calculated using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay
  • Objective: To determine the EC50 of this compound and Compound-X on the A375 cell line.

  • Procedure:

    • A375 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • Cells were treated with a 10-point serial dilution of this compound or Compound-X for 72 hours.

    • After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan (B1609692) crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm.

    • EC50 values were calculated by normalizing the data to a vehicle-treated control and fitting to a dose-response curve.

In Vivo Xenograft Study Workflow

The following diagram outlines the key phases of the animal study designed to assess the in vivo efficacy of this compound.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis Implantation Day 0: A375 Cell Implantation TumorGrowth Days 7-10: Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Day 10: Animal Randomization TumorGrowth->Randomization Dosing Days 11-31: Daily Oral Dosing (Vehicle, this compound, Cmpd-X) Randomization->Dosing Monitoring Bi-weekly: Tumor Volume & Body Weight Measurement Endpoint Day 31: Study Termination Dosing->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI) Endpoint->Analysis

Workflow for the in vivo xenograft efficacy study.

Safety Operating Guide

Proper Disposal of G-5555: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document provides essential procedural guidance for the safe handling and disposal of the p21-activated kinase 1 (PAK1) inhibitor, G-5555. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and preventing environmental contamination. As a potent, research-grade compound, all waste containing this compound must be treated as hazardous chemical waste.

Summary of Key Disposal Principles

Due to its nature as a bioactive small molecule, this compound requires careful management throughout its lifecycle, from receipt to disposal. The following table summarizes the primary waste streams and the mandated disposal approach.

Waste StreamRecommended Disposal Method
Unused/Expired this compound (Solid)Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.
Solutions Containing this compound (Liquid)Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware and PPE (Solid Waste)Place in a designated, sealed, and clearly labeled hazardous waste container. This includes vials, pipette tips, gloves, and other contaminated materials.

This compound Signaling Pathway Context

This compound is a potent inhibitor of p21-activated kinase 1 (PAK1), a key enzyme in various cellular signaling pathways.[1][2] Understanding its mechanism of action underscores the importance of proper handling to avoid unintended biological effects.

G5555_Signaling_Pathway Simplified PAK1 Signaling Pathway Upstream Signals Upstream Signals GTPases (Rac/Cdc42) GTPases (Rac/Cdc42) Upstream Signals->GTPases (Rac/Cdc42) PAK1 PAK1 GTPases (Rac/Cdc42)->PAK1 Activation Downstream Effectors Downstream Effectors PAK1->Downstream Effectors This compound This compound This compound->PAK1 Inhibition Cellular Processes Cellular Processes Downstream Effectors->Cellular Processes Regulation of Cytoskeleton, Proliferation, Survival G5555_Disposal_Workflow This compound Disposal Decision Workflow start Waste Generation (this compound Contaminated) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

References

Essential Safety and Logistics for Handling G-5555, a Potent PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of G-5555 (CAS: 1648863-90-4), a high-affinity p21-activated kinase 1 (PAK1) inhibitor. Adherence to these procedures is mandatory to ensure personnel safety and mitigate environmental risk. This compound is a potent, biologically active compound intended for laboratory research use only.

Chemical and Safety Data

All personnel must be familiar with the properties and hazards of this compound before commencing any work. The following tables summarize key quantitative data for quick reference.

Identifier Value
Chemical Name 8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methyl-2-pyridinyl)phenyl]-2-(methylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one
CAS Number 1648863-90-4
Molecular Formula C₂₅H₂₅ClN₆O₃
Molecular Weight 492.96 g/mol [1]
Handling and Storage Specification
Storage Temperature Store at -20°C[1][2]
Long-term Storage (Powder) 3 years at -20°C[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][4]
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.[4]
Emergency First Aid Procedures Instructions
Eye Contact Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.
Skin Contact Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.
Ingestion Wash out mouth with water. Remove dentures if any. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Note: As this compound is a research compound, comprehensive toxicological data is limited. It should be handled as a potentially hazardous substance.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound.

G5555_Operational_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Experimentation cluster_cleanup Phase 3: Decontamination & Disposal A Review Safety Data Sheet (SDS) and this protocol. B Verify fume hood certification and safety shower/eyewash station accessibility. A->B C Assemble and don all required PPE (See Table Below). B->C D Conduct all manipulations of solid this compound and concentrated solutions in a certified chemical fume hood. C->D Proceed to Handling E Prepare stock solutions using appropriate solvents (e.g., DMSO). Use sonication or gentle warming if needed. D->E F Perform experimental procedures, minimizing aerosol generation. E->F G Decontaminate work surfaces with 70% ethanol (B145695) or another appropriate disinfectant. F->G Experiment Complete H Segregate all this compound waste (solid, liquid, contaminated consumables) into a dedicated, labeled hazardous waste container. G->H I Doff PPE in the correct order to avoid cross-contamination. H->I J Wash hands thoroughly with soap and water. I->J

Caption: Standard operational workflow for handling this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid form or as a concentrated solution.

Protection Type Specific Requirement Rationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Prevents skin contact with the potent compound.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. A respirator is not typically required if work is confined to a fume hood.Prevents inhalation of dust or aerosols.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Solid Waste : Collect all contaminated solid waste, including empty vials, weighing paper, pipette tips, and contaminated PPE, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all unused solutions and experimental liquid waste in a separate, clearly labeled, sealed hazardous waste container.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Key Experimental Protocol: In Vitro PAK1 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound on PAK1 kinase.

Objective: To measure the IC₅₀ value of this compound against human PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • ADP-Glo™ Kinase Assay Kit

  • This compound compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • FRET peptide substrate

  • ATP

  • 384-well plates (black, polypropylene)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation : Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

  • Pre-incubation : In a 384-well plate, add 7.5 µL of a solution containing the PAK1 enzyme and the FRET peptide substrate to each well. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubation : Incubate the plate for 10 minutes at room temperature (22°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the kinase reaction by adding 2.5 µL of assay buffer containing ATP. The final ATP concentration should be optimized for the specific assay conditions.

  • Reaction Termination : After a defined incubation period (e.g., 60 minutes), terminate the reaction by adding the ADP-Glo™ reagent as per the manufacturer's instructions.

  • Signal Development : Incubate for 40 minutes, then add the kinase detection reagent.

  • Data Acquisition : After a final 30-minute incubation, measure the luminescence using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization

This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. These kinases are crucial nodes in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac1/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Raf1 Raf-1 PAK1->Raf1 pS338 MEK1 MEK1 PAK1->MEK1 pS298 BAD BAD PAK1->BAD pS112 Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Regulates G5555 This compound G5555->PAK1 Inhibition Raf1->MEK1 ERK ERK MEK1->ERK Cell_Survival Cell Survival (Anti-Apoptosis) ERK->Cell_Survival Promotes BAD->Cell_Survival Inhibits Apoptosis

Caption: this compound inhibits PAK1, blocking downstream survival signals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.